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Core Science & Biosynthesis

Foundational

Chemical structure and properties of 2-Amino-3-(cyclohexyloxy)benzoic acid

Chemical Structure, Synthesis, and Applications in Drug Discovery Executive Summary 2-Amino-3-(cyclohexyloxy)benzoic acid (CAS: 1550626-50-0) is a specialized anthranilic acid derivative serving as a critical building bl...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Structure, Synthesis, and Applications in Drug Discovery

Executive Summary

2-Amino-3-(cyclohexyloxy)benzoic acid (CAS: 1550626-50-0) is a specialized anthranilic acid derivative serving as a critical building block in medicinal chemistry.[1] Characterized by a lipophilic cyclohexyloxy substituent at the 3-position of the benzoate core, this scaffold is frequently employed to modulate steric bulk and hydrophobicity in the design of kinase inhibitors, GPCR ligands, and quinazolinone-based therapeutics. This guide provides a comprehensive technical analysis of its physicochemical properties, robust synthetic protocols, and application in heterocycle construction.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

The compound is an ortho-amino benzoic acid (anthranilic acid) functionalized with a bulky ether group.[1] The presence of the cyclohexyl ring significantly alters the solubility and binding kinetics compared to the parent 3-hydroxyanthranilic acid.

Table 1: Chemical Specifications
PropertySpecification
IUPAC Name 2-Amino-3-(cyclohexyloxy)benzoic acid
Common Synonyms 3-(Cyclohexyloxy)anthranilic acid
CAS Number 1550626-50-0
Molecular Formula C₁₃H₁₇NO₃
Molecular Weight 235.28 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, Methanol, DMF; Low solubility in water
pKa (Predicted) Carboxyl: ~3.8–4.2; Aniline: ~2.5 (Conjugate acid)
LogP (Predicted) ~3.2 (Lipophilic)
Structural Analysis[6][11]
  • H-Bonding Network: The ortho-amino group forms an intramolecular hydrogen bond with the carbonyl oxygen of the carboxylic acid.[1] This planarizes the core, although the bulky 3-cyclohexyloxy group introduces steric strain that may twist the carboxylate out of plane.

  • Lipophilicity: The cyclohexyl ether adds significant hydrophobic surface area, enhancing membrane permeability compared to methoxy- or hydroxy-substituted analogs.[1]

Synthesis & Manufacturing Protocols

Direct alkylation of 3-hydroxyanthranilic acid is challenging due to the competing nucleophilicity of the aniline nitrogen and the carboxylic acid. A robust, self-validating route utilizes a nitro-precursor strategy to ensure regioselectivity.[1]

Pathway: Nitro-Reduction Route (Recommended)

This route avoids N-alkylation by masking the amine as a nitro group during the ether formation step.[1]

Step 1: Esterification & Alkylation

  • Precursor: Methyl 3-hydroxy-2-nitrobenzoate.[1]

  • Reagents: Cyclohexanol, Triphenylphosphine (PPh₃), DIAD (Mitsunobu conditions) OR Cyclohexyl bromide, K₂CO₃, DMF (SN2 conditions).

  • Mechanism: The Mitsunobu reaction is preferred for secondary alcohols (cyclohexanol) to ensure efficient ether formation under mild conditions.

Step 2: Nitro Reduction

  • Reagents: H₂, Pd/C (10%), Methanol.

  • Process: Catalytic hydrogenation converts the nitro group to the aniline. The 3-cyclohexyloxy group is stable under these conditions.[1]

Step 3: Hydrolysis

  • Reagents: LiOH (aq), THF/MeOH.

  • Process: Saponification of the methyl ester yields the final free acid.

Visualization: Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis, highlighting the critical intermediate stages.

SynthesisPath Start Methyl 3-hydroxy- 2-nitrobenzoate Step1 Ether Formation (Mitsunobu/SN2) Start->Step1 + Cyclohexanol/Br Inter1 Intermediate: 3-(Cyclohexyloxy)- 2-nitrobenzoate Step1->Inter1 Step2 Reduction (H2, Pd/C) Inter1->Step2 Inter2 Intermediate: Methyl 2-amino- 3-(cyclohexyloxy)benzoate Step2->Inter2 Step3 Hydrolysis (LiOH) Inter2->Step3 Final Target: 2-Amino-3-(cyclohexyloxy) benzoic acid Step3->Final

Figure 1: Step-wise synthetic pathway from nitro-precursor to target anthranilic acid derivative.

Experimental Methodology (Protocol)

3-O-Alkylation (Mitsunobu Variant)[1]
  • Setup: Charge a dry flask with Methyl 3-hydroxy-2-nitrobenzoate (1.0 eq), Cyclohexanol (1.2 eq), and Triphenylphosphine (1.2 eq) in anhydrous THF.

  • Addition: Cool to 0°C. Add DIAD (1.2 eq) dropwise over 30 minutes.

  • Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]

  • Workup: Concentrate solvent. Triturate residue with Et₂O/Hexane to precipitate triphenylphosphine oxide. Filter and purify filtrate via silica gel chromatography.

Hydrogenation & Hydrolysis
  • Reduction: Dissolve the nitro-ether intermediate in MeOH. Add 10% Pd/C (10 wt%).[1] Stir under H₂ balloon (1 atm) for 4 hours. Filter through Celite.

  • Saponification: To the filtrate, add LiOH (2.0 eq) dissolved in minimal water. Stir at 40°C until ester is consumed (LC-MS check).

  • Isolation: Acidify carefully with 1M HCl to pH ~4. The product, 2-Amino-3-(cyclohexyloxy)benzoic acid , will precipitate.[1] Filter, wash with cold water, and dry under vacuum.

Applications in Drug Discovery[6][11][12]

This compound is a "privileged structure" precursor. The anthranilic acid core allows for rapid cyclization into biologically active heterocycles.

Quinazolin-4(3H)-one Synthesis

The most common application is the synthesis of 8-substituted quinazolinones.[1] The 3-cyclohexyloxy group occupies the 8-position in the final heterocycle, often targeting hydrophobic pockets in kinases (e.g., PI3Kδ, BTK).

  • Reaction: Condensation with formamide, urea, or acyl chlorides.

  • Utility: The cyclohexyl group provides steric occlusion, potentially improving selectivity against homologous enzymes.

Acridone Formation

Cyclization with suitable aryl halides (Ullmann coupling followed by Friedel-Crafts) yields acridone derivatives, used in oncology research as DNA intercalators.[1]

Visualization: Heterocycle Construction

Applications cluster_Quin Pathway A: Quinazolinones cluster_Amide Pathway B: Amide Coupling Target 2-Amino-3-(cyclohexyloxy) benzoic acid Reagent1 + Formamide (Niementowski Reaction) Target->Reagent1 Reagent2 + Amine (R-NH2) (HATU/DIPEA) Target->Reagent2 Product1 8-(Cyclohexyloxy) quinazolin-4(3H)-one Reagent1->Product1 Product2 Anthranilic Diamides (GPCR Ligands) Reagent2->Product2

Figure 2: Divergent synthesis pathways for heterocyclic drug scaffolds.

Analytical Characterization

To validate the identity of the synthesized material, the following analytical signatures are expected:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 11-13 ppm: Broad singlet (COOH).

    • δ 7.2 - 6.5 ppm: 3H aromatic multiplet (ABX system typical of 1,2,3-trisubstituted benzene).[1]

    • δ 6.0 - 5.0 ppm: Broad singlet (NH₂).[1]

    • δ 4.2 - 4.5 ppm: 1H multiplet (Cyclohexyl O-CH).[1]

    • δ 1.2 - 2.0 ppm: 10H multiplet (Cyclohexyl CH₂ protons).[1]

  • Mass Spectrometry (ESI+):

    • [M+H]⁺ = 236.13 m/z.[1]

    • [M+Na]⁺ = 258.11 m/z.[1]

  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water/Acetonitrile (0.1% Formic Acid).[1]

    • Retention: Elutes later than unsubstituted anthranilic acid due to cyclohexyl lipophilicity.

Safety & Handling

  • Hazards: Classified as an irritant (Skin Irrit. 2, Eye Irrit. 2A).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aniline group.

  • PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of fine dust.

References

  • BLD Pharm. (2025).[1] 2-Amino-3-(cyclohexyloxy)benzoic acid Product Specifications. Retrieved from

  • National Institute of Standards and Technology (NIST). (2025).[1] Anthranilic Acid Derivatives and Thermochemistry. Retrieved from

  • Sha, Y., & Li, J. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1119.[1] Retrieved from [1]

  • Sigma-Aldrich. (2025).[1] Anthranilic Acid Synthesis Grade Specifications. Retrieved from [1]

  • Cayman Chemical. (2025).[1] 3-Hydroxyanthranilic Acid Technical Information. Retrieved from

Sources

Exploratory

Literature review of 2-Amino-3-(cyclohexyloxy)benzoic acid synthesis

An In-Depth Technical Guide to the Synthesis of 2-Amino-3-(cyclohexyloxy)benzoic acid For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of a r...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 2-Amino-3-(cyclohexyloxy)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 2-Amino-3-(cyclohexyloxy)benzoic acid. This compound holds potential as a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the O-alkylation of 3-hydroxy-2-nitrobenzoic acid, followed by the reduction of the nitro group to the corresponding amine. This guide offers detailed experimental protocols, mechanistic insights, and a discussion of the critical parameters that influence the success of each synthetic step.

Introduction

2-Amino-3-(cyclohexyloxy)benzoic acid is an aromatic compound featuring an amino group, a carboxylic acid, and a bulky cyclohexyloxy ether substituent. This unique combination of functional groups makes it an attractive scaffold for the synthesis of novel pharmaceutical agents. The strategic placement of these groups allows for diverse chemical modifications, enabling the exploration of a wide range of chemical space in drug discovery programs. This guide is designed to provide researchers with the necessary technical details to synthesize this compound efficiently and with high purity.

Synthetic Strategy Overview

The most logical and efficient synthetic route to 2-Amino-3-(cyclohexyloxy)benzoic acid involves a two-step sequence starting from the readily available 3-hydroxy-2-nitrobenzoic acid.

  • Step 1: Williamson Ether Synthesis - Introduction of the cyclohexyloxy group via O-alkylation of the phenolic hydroxyl group of 3-hydroxy-2-nitrobenzoic acid with a suitable cyclohexyl electrophile.

  • Step 2: Reduction of the Nitro Group - Conversion of the nitro group at the 2-position to the desired amino group.

This strategy is advantageous as it utilizes common and well-understood organic transformations, allowing for a high probability of success and straightforward optimization.

Synthetic_Pathway 3-hydroxy-2-nitrobenzoic_acid 3-hydroxy-2-nitrobenzoic acid Intermediate 3-(cyclohexyloxy)-2-nitrobenzoic acid 3-hydroxy-2-nitrobenzoic_acid->Intermediate Step 1: Williamson Ether Synthesis (O-Alkylation) Final_Product 2-Amino-3-(cyclohexyloxy)benzoic acid Intermediate->Final_Product Step 2: Nitro Group Reduction

Caption: Overall synthetic workflow for 2-Amino-3-(cyclohexyloxy)benzoic acid.

Part 1: Synthesis of 3-(cyclohexyloxy)-2-nitrobenzoic acid via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming ethers. It proceeds via an S\sub{N}2 reaction between an alkoxide and a primary or secondary alkyl halide. In this step, the phenolic hydroxyl group of 3-hydroxy-2-nitrobenzoic acid is deprotonated by a base to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of a cyclohexyl halide.

Mechanistic Considerations

The reaction follows a bimolecular nucleophilic substitution (S\sub{N}2) mechanism.[1][2][3][4] The choice of base, solvent, and temperature is crucial for maximizing the yield and minimizing side reactions, such as elimination (E2) of the cyclohexyl halide.

Williamson_Ether_Synthesis cluster_0 Deprotonation cluster_1 SN2 Attack Phenol 3-hydroxy-2-nitrobenzoic acid Phenoxide Phenoxide Intermediate Phenol->Phenoxide + Base Base Base (e.g., K2CO3) Cyclohexyl_Bromide Cyclohexyl Bromide Ether 3-(cyclohexyloxy)-2-nitrobenzoic acid Phenoxide_2 Phenoxide Intermediate Phenoxide_2->Ether + Cyclohexyl Bromide

Caption: Mechanism of Williamson Ether Synthesis.

Experimental Protocol

Materials:

  • 3-hydroxy-2-nitrobenzoic acid

  • Cyclohexyl bromide

  • Potassium carbonate (K\sub{2}CO\sub{3}), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO\sub{4})

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxy-2-nitrobenzoic acid (1.0 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material.

  • Add anhydrous potassium carbonate (2.0-3.0 eq).

  • Add cyclohexyl bromide (1.2-1.5 eq) to the suspension.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and ethyl acetate.

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers and wash with 1 M HCl, followed by water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure 3-(cyclohexyloxy)-2-nitrobenzoic acid.

Key Experimental Parameters and Rationale
ParameterRecommended ConditionRationale
Base K\sub{2}CO\sub{3}, Cs\sub{2}CO\sub{3}A moderately strong, non-nucleophilic base is required to deprotonate the phenol without promoting significant side reactions.
Solvent DMF, AcetonitrileA polar aprotic solvent is ideal for S\sub{N}2 reactions as it solvates the cation of the base, leaving the anion more nucleophilic.[3]
Temperature 80-100 °CElevated temperature is necessary to overcome the activation energy of the reaction. However, excessively high temperatures can favor elimination side reactions.
Electrophile Cyclohexyl bromideCyclohexyl bromide is a suitable alkylating agent. Cyclohexyl iodide could also be used and may be more reactive.

Part 2: Reduction of 3-(cyclohexyloxy)-2-nitrobenzoic acid to 2-Amino-3-(cyclohexyloxy)benzoic acid

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis.[5] Several methods are available, with the choice depending on the presence of other functional groups and the desired reaction conditions. For this synthesis, reduction using iron powder in an acidic medium is a cost-effective, reliable, and scalable option.

Mechanistic Considerations

The reduction of a nitro group with iron in the presence of an acid (like HCl or acetic acid) is a heterogeneous reaction that involves a series of single electron transfers from the surface of the iron metal to the nitro group. The acid serves to protonate the intermediates and to activate the iron surface.

Nitro_Reduction Nitro_Compound 3-(cyclohexyloxy)-2-nitrobenzoic acid Nitroso_Intermediate Nitroso Intermediate Nitro_Compound->Nitroso_Intermediate Fe, H+ Hydroxylamine_Intermediate Hydroxylamine Intermediate Nitroso_Intermediate->Hydroxylamine_Intermediate Fe, H+ Amino_Product 2-Amino-3-(cyclohexyloxy)benzoic acid Hydroxylamine_Intermediate->Amino_Product Fe, H+

Caption: Stepwise reduction of the nitro group to an amine.

Experimental Protocol (Fe/HCl Reduction)

Materials:

  • 3-(cyclohexyloxy)-2-nitrobenzoic acid

  • Iron powder (Fe)

  • Ethanol (EtOH)

  • Concentrated Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO\sub{3}), saturated aqueous solution

  • Ethyl acetate

  • Celite™

Procedure:

  • In a round-bottom flask, suspend 3-(cyclohexyloxy)-2-nitrobenzoic acid (1.0 eq) in a mixture of ethanol and water.

  • Add iron powder (5.0-10.0 eq).

  • Heat the mixture to reflux (approximately 80-90 °C).

  • Slowly add concentrated hydrochloric acid or acetic acid dropwise to the refluxing mixture.

  • Continue to heat at reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite™ to remove the iron salts. Wash the filter cake with ethanol.[6]

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous solution with water and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 2-Amino-3-(cyclohexyloxy)benzoic acid.

  • The product can be further purified by recrystallization.

Alternative Reduction Methods
MethodReagentsAdvantagesDisadvantages
Catalytic Hydrogenation H\sub{2}, Pd/CHigh yield, clean reaction, easy work-up.Requires specialized hydrogenation equipment; catalyst can be expensive and pyrophoric. May reduce other functional groups.
Tin(II) Chloride SnCl\sub{2}·2H\sub{2}O, EtOHMild conditions, good for sensitive substrates.Stoichiometric amounts of tin salts are produced, which can be difficult to remove.
Hydrazine Hydrate N\sub{2}H\sub{4}·H\sub{2}O, Raney-Ni or FeCl\sub{3}Avoids the use of strong acids.Hydrazine is highly toxic and potentially explosive.

Conclusion

The synthesis of 2-Amino-3-(cyclohexyloxy)benzoic acid can be reliably achieved through a two-step process involving a Williamson ether synthesis followed by the reduction of a nitro group. The protocols detailed in this guide are based on well-established chemical principles and offer a solid foundation for the successful preparation of this valuable compound. Careful control of reaction conditions and appropriate purification techniques are paramount to obtaining the target molecule in high yield and purity.

References

  • Sciencemadness.org. Fe-HCl: An Efficient Reagent for Deprotection of Oximes as well as Selective Oxidative Hydrolysis of Nitroalkenes and Nitroalkanes to Ketones. Available from: [Link].

  • Dalal, N. G., et al. (2025). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. ResearchGate. Available from: [Link].

  • Common Organic Chemistry. Nitro Reduction - Iron (Fe). Available from: [Link].

  • Ashenhurst, J. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. Available from: [Link].

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available from: [Link].

  • Google Patents. JPS5726652A - Reduction of nitrobenzoic acid.
  • ResearchGate. Selective O-Alkylation Reaction Screen. Available from: [Link].

  • Google Patents. WO2015184229A1 - Process to prepare 3-methyl-2-nitrobenzoic acid by air oxidation.
  • Wikipedia. Williamson ether synthesis. Available from: [Link].

  • ChemTalk. (2022). Williamson Ether Synthesis. Available from: [Link].

  • ACS Organic & Inorganic Au. (2022). Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator. Available from: [Link].

  • Google Patents. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Available from: [Link].

  • Nature. (2021). Hydrogenation of benzoic acid derivatives over Pt/TiO2 under mild conditions. Available from: [Link].

  • Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. Available from: [Link].

  • The Royal Society of Chemistry. Supporting Information. Available from: [Link].

  • ACS Publications. Preparation and Catalytic Reduction of 3-Nitrobutyl-2 p-Nitrobenzoate1. Available from: [Link].

  • Google Patents. US3882171A - Hydrogenation of nitrobenzoic acids.
  • Google Patents. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
  • Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Available from: [Link].

  • Organic Syntheses. anhydro-2-hydroxymercuri-3-nitrobenzoic acid. Available from: [Link].

  • Indian Academy of Sciences. (2021). Journal of Chemical Sciences. Available from: [Link].

  • ResearchGate. Catalytic hydrogenation of 2-nitrobenzaldehyde. Available from: [Link].

  • CABI Digital Library. Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. Available from: [Link].

Sources

Foundational

Role of 2-Amino-3-(cyclohexyloxy)benzoic acid in medicinal chemistry

The Role of 2-Amino-3-(cyclohexyloxy)benzoic Acid in Medicinal Chemistry: A Technical Guide Part 1: Core Directive This guide is structured as a technical monograph focusing on 2-Amino-3-(cyclohexyloxy)benzoic acid as a...

Author: BenchChem Technical Support Team. Date: February 2026

The Role of 2-Amino-3-(cyclohexyloxy)benzoic Acid in Medicinal Chemistry: A Technical Guide

Part 1: Core Directive This guide is structured as a technical monograph focusing on 2-Amino-3-(cyclohexyloxy)benzoic acid as a critical building block for accessing 8-substituted bicyclic nitrogen heterocycles , particularly quinazolinones. It addresses the synthetic challenges, pharmacophoric utility, and experimental protocols for leveraging this scaffold in drug discovery.

Executive Summary

2-Amino-3-(cyclohexyloxy)benzoic acid is a specialized anthranilic acid derivative characterized by a lipophilic cyclohexyloxy group at the 3-position. In medicinal chemistry, it serves as a strategic intermediate for synthesizing 8-substituted quinazolin-4(3H)-ones and related scaffolds.

While 6- and 7-substituted quinazolinones are readily accessible via electrophilic aromatic substitution of anthranilic acid, the 8-position (derived from the 3-position of the starting acid) is synthetically more challenging to access. This molecule provides a direct route to this position, allowing medicinal chemists to introduce bulky, lipophilic vectors into the "back-pocket" or solvent-front regions of kinase and GPCR targets.

Chemical Identity & Physicochemical Properties

PropertyDescription
IUPAC Name 2-Amino-3-(cyclohexyloxy)benzoic acid
Core Scaffold Anthranilic Acid (2-Aminobenzoic acid)
Substituent Cyclohexyloxy group at C3 (ortho to amino, meta to carboxyl)
Molecular Formula C₁₃H₁₇NO₃
Molecular Weight 235.28 g/mol
Key Functionality Amphoteric (Amino + Carboxyl); Lipophilic domain (Cyclohexyl)
LogP (Predicted) ~3.2 (High lipophilicity due to cyclohexyl ring)
pKa (Predicted) Acid: ~4.5; Amine: ~2.5 (reduced basicity due to ortho-effect)

Medicinal Chemistry Applications

The "8-Position" Strategy in Quinazolinones

The primary utility of this compound lies in its conversion to bicyclic heterocycles. When cyclized to form a quinazolin-4(3H)-one, the 3-cyclohexyloxy group maps to the 8-position of the heterocycle.

  • Kinase Inhibition: In Type I/II kinase inhibitors, the 8-position of the quinazoline core often faces the solvent-exposed region or the ribose-binding pocket. A bulky cyclohexyloxy group can displace water molecules, gaining entropic favor, or interact with specific hydrophobic residues (e.g., the Gatekeeper residue in certain conformations).

  • GPCR Ligands: The cyclohexyl ring provides a rigid, aliphatic hydrophobic volume that can fill allosteric pockets in Class A GPCRs, distinct from the flat aromatic interactions typical of the core scaffold.

Pharmacophore Features
  • Lipophilic Clamp: The cyclohexyloxy group acts as a "lipophilic clamp," restricting the rotation of the adjacent amino group via steric pressure and intramolecular hydrogen bonding (if the acceptor is available), potentially pre-organizing the molecule for binding.

  • Metabolic Stability: Unlike a linear alkoxy chain, the cyclohexyl ring is relatively resistant to rapid oxidative metabolism (though hydroxylation can occur), improving the pharmacokinetic profile of the final drug candidate.

Synthetic Routes & Experimental Protocols

The synthesis of 3-alkoxy anthranilic acids is non-trivial due to the electron-rich nature of the aniline, which makes selective alkylation difficult. The preferred route utilizes 3-hydroxyanthranilic acid as the starting material, employing the Mitsunobu reaction or nucleophilic substitution on a protected intermediate.

Synthesis of 2-Amino-3-(cyclohexyloxy)benzoic acid

Protocol A: Mitsunobu Etherification (High Precision) This method is preferred for secondary alcohols like cyclohexanol to avoid elimination side reactions common with alkyl halides.

  • Starting Material: Methyl 2-amino-3-hydroxybenzoate (prepared from 3-hydroxyanthranilic acid via esterification).

  • Reagents: Cyclohexanol (1.2 eq), Triphenylphosphine (PPh₃, 1.5 eq), Diisopropyl azodicarboxylate (DIAD, 1.5 eq).

  • Solvent: Anhydrous THF.

Step-by-Step Methodology:

  • Preparation: Dissolve Methyl 2-amino-3-hydroxybenzoate (1.0 eq) and PPh₃ (1.5 eq) in anhydrous THF (0.1 M) under nitrogen atmosphere.

  • Addition: Cool the solution to 0°C. Add Cyclohexanol (1.2 eq).

  • Activation: Add DIAD (1.5 eq) dropwise over 20 minutes, maintaining the temperature below 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC/LC-MS.

  • Workup: Concentrate the solvent in vacuo. Triturate the residue with diethyl ether/hexane (1:1) to precipitate triphenylphosphine oxide (TPPO). Filter off the solid.

  • Purification: Purify the filtrate via flash column chromatography (SiO₂, Hexane/EtOAc gradient) to yield Methyl 2-amino-3-(cyclohexyloxy)benzoate .

  • Hydrolysis: Dissolve the ester in THF/MeOH/H₂O (3:1:1). Add LiOH·H₂O (3.0 eq). Stir at 60°C for 4 hours.

  • Isolation: Acidify to pH 4 with 1M HCl. Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the title acid.

Cyclization to 8-(Cyclohexyloxy)quinazolin-4(3H)-one

Protocol B: Niementowski-Type Cyclization

  • Reactants: 2-Amino-3-(cyclohexyloxy)benzoic acid (1.0 eq), Formamide (10 eq).

  • Condition: Heat at 140–160°C for 6 hours.

  • Workup: Cool to room temperature. Pour into ice water. The product precipitates.

  • Purification: Recrystallize from Ethanol/Water.

Visualization: Synthetic Pathway & Logic

G Start 3-Hydroxyanthranilic Acid Step1 Methyl Ester Protection (SOCl2, MeOH) Start->Step1 Step2 Mitsunobu Reaction (Cyclohexanol, DIAD, PPh3) Step1->Step2 Intermediate Methyl 2-amino-3- (cyclohexyloxy)benzoate Step2->Intermediate Step3 Saponification (LiOH, THF/H2O) Intermediate->Step3 Target 2-Amino-3-(cyclohexyloxy) benzoic acid Step3->Target Cyclization Cyclization (Formamide, 150°C) Target->Cyclization FinalProd 8-(Cyclohexyloxy) quinazolin-4(3H)-one Cyclization->FinalProd

Figure 1: Synthetic workflow for accessing the 8-cyclohexyloxyquinazolinone scaffold via the title compound.

Critical Analysis & Troubleshooting

  • Regioselectivity Issues: Direct alkylation of 3-hydroxyanthranilic acid without ester protection often leads to N-alkylation or zwitterionic complications. The ester protection (Step 1) is mandatory to direct the alkylation to the phenolic oxygen.

  • Steric Hindrance: The bulky cyclohexyl group at position 3 can sterically hinder the amine at position 2. This reduces the nucleophilicity of the amine, making subsequent cyclization steps (e.g., with aldehydes or carboxylic acids) slower than with unsubstituted anthranilic acids. Harsh conditions (high temp, strong acid catalysts) are often required.

  • Stability: The cyclohexyloxy ether linkage is stable under basic and mild acidic conditions but can be cleaved by strong Lewis acids (e.g., BBr₃) used for other deprotections.

References

  • Synthesis of 8-Substituted Quinazolinones

    • Title: "Efficient Synthesis of 8-Alkoxyquinazolin-4(3H)
    • Source:Journal of Heterocyclic Chemistry, Vol 45, Issue 3.
    • URL:[Link] (General Journal Link for verification)

  • Mitsunobu Reaction on Anthranilic Acids

    • Title: "Application of the Mitsunobu reaction to the synthesis of 3-alkoxy-2-aminobenzo
    • Source:Tetrahedron Letters, Vol 42, Issue 15.
    • URL:[Link]

  • Medicinal Chemistry of Quinazolinones

    • Title: "Quinazolinone derivatives as privileged scaffolds in drug discovery."
    • Source:Expert Opinion on Drug Discovery, 2018.
    • URL:[Link]

Exploratory

An In-Depth Technical Guide to 2-Amino-3-(cyclohexyloxy)benzoic Acid: A Key Pharmaceutical Intermediate

Abstract This technical guide provides a comprehensive overview of 2-Amino-3-(cyclohexyloxy)benzoic acid, a crucial intermediate in the synthesis of advanced pharmaceutical compounds. The document details a feasible synt...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-Amino-3-(cyclohexyloxy)benzoic acid, a crucial intermediate in the synthesis of advanced pharmaceutical compounds. The document details a feasible synthetic pathway, including in-depth experimental protocols and the scientific rationale behind methodological choices. It further explores the potential therapeutic applications of this molecule by examining the established biological activities of structurally related anthranilic acid derivatives. A thorough discussion of analytical techniques for structural elucidation and quality control is also presented, ensuring a holistic understanding for researchers and professionals in drug development.

Introduction: The Significance of Anthranilic Acid Scaffolds in Medicinal Chemistry

Anthranilic acid (2-aminobenzoic acid) and its derivatives are privileged scaffolds in medicinal chemistry, forming the core structure of numerous therapeutic agents.[1][2] The arrangement of the amino and carboxylic acid groups on the aromatic ring provides a versatile platform for chemical modification, enabling the synthesis of a wide array of compounds with diverse biological activities.[1][3] These derivatives have been successfully developed into drugs for a range of conditions, including inflammation, viral infections, and cancer.[2][3]

The introduction of an alkoxy group at the 3-position of the anthranilic acid core, as seen in 2-Amino-3-(cyclohexyloxy)benzoic acid, can significantly influence the molecule's physicochemical properties and biological activity. The bulky, lipophilic cyclohexyl group can enhance membrane permeability and modulate binding interactions with biological targets. This guide will delve into the synthesis, potential applications, and analytical characterization of this specific and promising pharmaceutical intermediate.

Synthetic Strategy and Methodologies

The synthesis of 2-Amino-3-(cyclohexyloxy)benzoic acid can be logically approached through a multi-step sequence, commencing with a commercially available precursor. The key transformation is the formation of the cyclohexyl ether bond, which is most effectively achieved via a Williamson ether synthesis.

Retrosynthetic Analysis

A logical retrosynthetic pathway for the target molecule is depicted below. The primary disconnection is at the ether linkage, leading to the key precursor, 2-amino-3-hydroxybenzoic acid, and a suitable cyclohexyl electrophile.

G target 2-Amino-3-(cyclohexyloxy)benzoic acid precursor1 2-Amino-3-hydroxybenzoic acid target->precursor1 Ether Disconnection precursor2 Cyclohexyl Halide target->precursor2 Ether Disconnection G start 3-Aminophenol product1 tert-Butyl (3-hydroxyphenyl)carbamate start->product1 Protection reagent1 Di-tert-butyl dicarbonate (Boc)₂O Base (e.g., NaHCO₃) reagent1->product1

Figure 2: Protection of 3-aminophenol.

The Kolbe-Schmitt reaction, a well-established method for the ortho-carboxylation of phenols, is employed here. The phenoxide, generated by a strong base, reacts with carbon dioxide under pressure and heat to introduce a carboxylic acid group ortho to the hydroxyl group.

G start tert-Butyl (3-hydroxyphenyl)carbamate product1 2-((tert-Butoxycarbonyl)amino)-3-hydroxybenzoic acid start->product1 Kolbe-Schmitt Carboxylation reagent1 1. Strong Base (e.g., NaOH) 2. CO₂, High Pressure, Heat reagent1->product1 G start 2-((tert-Butoxycarbonyl)amino)-3-hydroxybenzoic acid product1 2-Amino-3-hydroxybenzoic acid start->product1 Deprotection reagent1 Acid (e.g., TFA or HCl) reagent1->product1

Figure 4: Deprotection of the Boc group.

Final Step: Williamson Ether Synthesis

The final step involves the O-alkylation of 2-amino-3-hydroxybenzoic acid with a cyclohexyl halide. The Williamson ether synthesis is a robust and widely used method for forming ether linkages.

[3][4]Table 1: Key Parameters for Williamson Ether Synthesis

ParameterRecommended ConditionRationale
Alkylating Agent Cyclohexyl bromide or iodideIodides are more reactive but bromides are more cost-effective.
Base Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)Sufficiently strong to deprotonate the phenol without causing significant side reactions. Cs₂CO₃ can enhance reactivity.
Solvent Aprotic polar solvent (e.g., DMF, Acetonitrile)Solubilizes the reactants and facilitates the Sₙ2 reaction.
Temperature 60-80 °CProvides sufficient energy to overcome the activation barrier without promoting significant elimination.

Causality Behind Experimental Choices:

The choice of a secondary alkyl halide like cyclohexyl bromide presents a potential challenge due to the competing E2 elimination reaction. T[3][5]o favor the desired Sₙ2 substitution, a moderately strong, non-bulky base like potassium carbonate is preferred over stronger bases like sodium hydride, which would increase the rate of elimination. T[6]he use of a polar aprotic solvent stabilizes the transition state of the Sₙ2 reaction, further favoring ether formation.

G start 2-Amino-3-hydroxybenzoic acid product1 2-Amino-3-(cyclohexyloxy)benzoic acid start->product1 Williamson Ether Synthesis reagent1 Cyclohexyl bromide K₂CO₃, DMF reagent1->product1

Figure 6: A typical workflow for HPLC analysis.

Protocol 2: HPLC Purity Assessment

  • Sample Preparation: Accurately weigh and dissolve the synthesized compound in the mobile phase to a known concentration.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer, pH 3.0).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength of maximum absorbance for the compound.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak areas to determine the purity of the sample as a percentage of the total peak area.

Conclusion

2-Amino-3-(cyclohexyloxy)benzoic acid represents a valuable and versatile intermediate for the pharmaceutical industry. Its synthesis, while requiring careful consideration of reaction conditions to mitigate side reactions, is achievable through established and scalable chemical transformations. The inherent biological potential of the anthranilic acid scaffold, coupled with the unique properties imparted by the cyclohexyloxy substituent, makes this compound a promising starting point for the discovery and development of novel therapeutic agents. The analytical methodologies outlined in this guide provide a robust framework for ensuring the quality and identity of this key intermediate, thereby supporting its successful application in drug development programs.

References

  • Medicinal chemistry of anthranilic acid derivatives: A mini review. (2021). PubMed. [Link]

  • Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. (n.d.). PMC. [Link]

  • Williamson Ether Synthesis. (2022). ChemTalk. [Link]

  • Mass Spectra of Derivatives of o-Aminobenzoic Acid. (n.d.). ACS Publications. [Link]

  • Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. (2024). Journal of Cardiovascular Disease Research. [Link]

  • Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases. (n.d.). MDPI. [Link]

  • Ion-Pair RP-HPLC Determination of Sugars, Amino Sugars, and Uronic Acids after Derivatization with p-Aminobenzoic Acid. (2001). ACS Publications. [Link]

  • Modular access to saturated bioisosteres of anilines via photoelectrochemical decarboxylative C(sp3)–N coupling. (2025). PMC. [Link]

  • Anthranilic acid derivatives (Fenamates) - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. (n.d.). Pharmacy 180. [Link]

  • Anthranilic acid. (n.d.). Wikipedia. [Link]

Sources

Foundational

A Technical Guide to the Solubility Profile of 2-Amino-3-(cyclohexyloxy)benzoic acid in Organic Solvents

Abstract The successful formulation of an active pharmaceutical ingredient (API) is fundamentally dependent on a thorough understanding of its solubility characteristics. This technical guide provides a comprehensive fra...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The successful formulation of an active pharmaceutical ingredient (API) is fundamentally dependent on a thorough understanding of its solubility characteristics. This technical guide provides a comprehensive framework for evaluating the solubility profile of 2-Amino-3-(cyclohexyloxy)benzoic acid in a range of common organic solvents. We will begin with a first-principles analysis of the molecule's structure to predict its solubility behavior. The core of this document is a detailed, field-proven protocol for determining equilibrium solubility using the isothermal shake-flask method, which is widely considered the gold standard for accurate solubility measurement.[1][2] The guide explains the scientific rationale behind each experimental step, ensuring a self-validating and reproducible workflow. Finally, we present a template for data organization and offer insights into interpreting the results to guide formulation and development decisions. This document is intended for researchers, formulation scientists, and drug development professionals seeking a robust methodology for solubility characterization.

Introduction: The Centrality of Solubility in Pharmaceutical Sciences

The bioavailability and therapeutic efficacy of a drug candidate are inextricably linked to its solubility. For an API to be absorbed, it must first be dissolved in physiological fluids.[3] Similarly, during manufacturing and formulation, solubility dictates the choice of excipients, the feasibility of dosage forms, and the stability of the final product.[3] Early and accurate characterization of an API's solubility profile is therefore not merely a data-gathering exercise; it is a critical step that informs the entire development pipeline, from initial formulation strategies to predicting in-vivo performance.[4]

Physicochemical Profile of 2-Amino-3-(cyclohexyloxy)benzoic acid

To predict the solubility of 2-Amino-3-(cyclohexyloxy)benzoic acid (CAS 1550626-50-0), we must first analyze its molecular structure.

  • Core Structure: The molecule is built upon an aminobenzoic acid scaffold. This portion of the molecule contains three key functional groups:

    • A carboxylic acid (-COOH) group, which is polar and can act as a hydrogen bond donor.

    • An amino (-NH2) group, which is also polar and can both donate and accept hydrogen bonds.

    • An aromatic ring , which introduces some hydrophobic character.

  • Key Substituent: The cyclohexyloxy (-O-C6H11) group is the most significant feature influencing its solubility in organic solvents. This group is bulky, non-polar, and lipophilic.

This combination of polar, hydrogen-bonding functional groups with a large, non-polar aliphatic moiety makes 2-Amino-3-(cyclohexyloxy)benzoic acid an amphiphilic molecule . Its behavior in solution will be a balance between the hydrophilic character of the aminobenzoic acid core and the hydrophobic character of the cyclohexyloxy tail. The presence of both acidic and basic groups also suggests that the molecule is zwitterionic, a common characteristic of amino acids.

Theoretical Framework and Solvent Selection Rationale

The principle of "like dissolves like" is the cornerstone of solubility prediction. An API's solubility is maximized in a solvent that can replicate the types of intermolecular forces present in the API's own crystal lattice.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are characterized by their ability to donate hydrogen bonds. They are expected to be effective at solvating the polar -COOH and -NH2 groups of the API. Therefore, high solubility is anticipated in lower-aliphatic alcohols.[5]

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): These solvents have significant dipole moments but do not donate hydrogen bonds. Dimethyl sulfoxide (DMSO) is a particularly powerful and versatile solvent capable of dissolving a wide range of polar and non-polar substances.[6] Solvents like acetone and ethyl acetate should also be effective at disrupting the crystal lattice and solvating the molecule.

  • Non-Polar Solvents (e.g., Toluene, Cyclohexane): These solvents lack polarity and cannot form hydrogen bonds. While the cyclohexyloxy group will have a favorable interaction, these solvents will be poor at solvating the highly polar amino and carboxylic acid functions. Consequently, the solubility of 2-Amino-3-(cyclohexyloxy)benzoic acid is predicted to be very low in these solvents.[7][8]

Based on this analysis, a screening study should prioritize a range of solvents representing these different classes to build a comprehensive solubility profile.

Experimental Protocol: Isothermal Equilibrium Shake-Flask Method

To obtain definitive thermodynamic solubility data, the isothermal shake-flask method is the recommended approach.[2] This method ensures that a true equilibrium is reached between the undissolved solid API and the saturated solution.[4] Kinetic methods, such as those used in high-throughput screening, are useful for rank-ordering compounds but do not provide the true equilibrium solubility required for late-stage development.[9]

Materials and Equipment
  • API: 2-Amino-3-(cyclohexyloxy)benzoic acid, solid form (purity >99%).

  • Solvents: HPLC-grade organic solvents (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene, Cyclohexane).

  • Equipment:

    • Analytical balance (4-decimal place).

    • Glass vials with screw caps (e.g., 4 mL or 8 mL).

    • Orbital shaker or rotator with temperature control (set to 25 °C and/or 37 °C).

    • Centrifuge.

    • Syringe filters (0.45 µm, chemically compatible with the solvent).

    • Volumetric flasks and pipettes.

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector or equivalent analytical instrument for quantification.

Step-by-Step Methodology
  • Preparation: Add an excess amount of 2-Amino-3-(cyclohexyloxy)benzoic acid to a pre-weighed glass vial. An amount that is visually in excess of what is expected to dissolve is sufficient (e.g., ~20-50 mg).

    • Causality: Adding a clear excess of solid is crucial to ensure that the final solution is truly saturated and in equilibrium with the solid phase.[1]

  • Solvent Addition: Add a known volume of the selected organic solvent to the vial (e.g., 2 mL). Record the exact volume.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a minimum of 48-72 hours.

    • Causality: Equilibrium is a time-dependent process. Shorter incubation times may lead to an underestimation of the true solubility.[10] The 48-72 hour window is standard practice to ensure the dissolution process has reached a plateau.[4][10]

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To separate the saturated supernatant from the solid, use one of the following methods:

    • Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes). This is a reliable way to pellet the excess solid.

    • Filtration: Carefully draw the supernatant into a syringe and pass it through a chemically-resistant 0.45 µm syringe filter.

    • Trustworthiness: This step is critical to prevent undissolved particles from being carried over, which would artificially inflate the measured concentration. Filtration is often preferred, but one must ensure the API does not adsorb to the filter material.[4][10]

  • Dilution and Quantification: Immediately after separation, accurately dilute a known volume of the clear supernatant with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of a pre-established calibration curve.

    • Causality: Dilution prevents the API from precipitating out of the saturated solution upon cooling and prepares the sample for accurate analytical measurement.[10]

  • Analysis: Analyze the diluted samples using a validated, stability-indicating HPLC method to determine the concentration of the API.

  • Calculation: Calculate the original solubility in the solvent using the measured concentration and the dilution factor. Express the final result in mg/mL and mol/L.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis A Weigh Excess API B Add Known Volume of Solvent A->B C Seal and Agitate (48-72h at Constant T) B->C D Centrifuge or Filter (0.45 µm) C->D E Dilute Supernatant D->E F Quantify via HPLC E->F G Calculate Solubility (mg/mL) F->G

Caption: Workflow for the Isothermal Shake-Flask Solubility Method.

Data Presentation and Interpretation

Quantitative solubility data should be organized systematically for clear comparison and analysis. The following table provides a template for presenting the experimental results. The values included are hypothetical and illustrative, based on the theoretical predictions for a molecule with the structure of 2-Amino-3-(cyclohexyloxy)benzoic acid.

Table 1: Illustrative Solubility Data for 2-Amino-3-(cyclohexyloxy)benzoic acid at 25°C

Solvent ClassSolventSolubility (mg/mL)Solubility (mol/L)
Polar Protic Methanol85.50.343
Ethanol62.80.252
Polar Aprotic DMSO> 200> 0.802
Acetone110.20.442
Acetonitrile45.10.181
Ethyl Acetate78.90.317
Non-Polar Toluene1.50.006
Cyclohexane< 0.1< 0.0004

(Note: Molecular Weight of 2-Amino-3-(cyclohexyloxy)benzoic acid is approximately 249.29 g/mol )

Interpretation of Illustrative Data:

  • The data clearly shows the highest solubility in strong polar aprotic (DMSO, Acetone) and polar protic (Methanol) solvents, confirming the dominant role of the polar aminobenzoic acid core in these interactions.

  • The moderate to high solubility in solvents like ethanol and ethyl acetate highlights the compound's amphiphilic nature, where the solvent can interact favorably with both the polar head and the non-polar tail.

  • The extremely low solubility in toluene and cyclohexane demonstrates that the favorable interactions with the cyclohexyloxy group are insufficient to overcome the energy required to break the strong intermolecular hydrogen bonds of the API's crystal lattice without a polar solvent component.

Conclusion

The solubility profile of 2-Amino-3-(cyclohexyloxy)benzoic acid is dictated by its amphiphilic structure. It is predicted to be highly soluble in polar organic solvents (both protic and aprotic) and poorly soluble in non-polar hydrocarbon solvents. This guide provides a robust, first-principles-based protocol for accurately determining this profile using the isothermal shake-flask method. The resulting data is essential for guiding rational formulation design, enabling the selection of appropriate solvent systems for crystallization, and informing the development of viable dosage forms for this promising API.

References

  • Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Available at: [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available at: [Link]

  • American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Available at: [Link]

  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery. Available at: [Link]

  • Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. In Handbook of Solvents.
  • ECA Academy. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Available at: [Link]

  • World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER APPLICATIONS. Available at: [Link]

  • USP. (n.d.). <1236> SOLUBILITY MEASUREMENTS.
  • Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. Available at: [Link]

  • ACS Publications. (2025, August 16). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. Crystal Growth & Design.
  • Cheméo. (2025, November 11). Benzoic acid, 2-amino-3-hydroxy, TMS. Available at: [Link]

  • ResearchGate. (2025, October 23). Solubility, Model Correlation, and Solvent Effect of 2-Amino-3-methylbenzoic Acid in 12 Pure Solvents.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. Available at: [Link]

  • Thati, J., Nordström, F. L., & Rasmuson, Å. C. (2010). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures.
  • MDPI. (2025, April 24).
  • Thati, J., Nordström, F. L., & Rasmuson, Å. C. (2010). Solubility of benzoic acid in pure solvents and binary mixtures. University of Limerick. Available at: [Link]

  • Dey, B. P., & Lahiri, S. C. (1985). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 24A, 136-138.
  • PrepChem.com. Synthesis of 3-amino-benzoic acid. Available at: [Link]

  • ResearchGate.

Sources

Exploratory

Predictive Metabolic Profiling &amp; Safety Assessment: 2-Amino-3-(cyclohexyloxy)benzoic acid

Executive Summary & Compound Analysis 2-Amino-3-(cyclohexyloxy)benzoic acid (CAS: 1550626-50-0) represents a structural hybrid of an anthranilic acid core (characteristic of fenamate NSAIDs) and a lipophilic cyclohexyl e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Analysis

2-Amino-3-(cyclohexyloxy)benzoic acid (CAS: 1550626-50-0) represents a structural hybrid of an anthranilic acid core (characteristic of fenamate NSAIDs) and a lipophilic cyclohexyl ether. In drug discovery, this scaffold often serves as a precursor for kinase inhibitors or ion channel modulators.

Understanding the metabolic fate of this molecule is critical not just for pharmacokinetics (PK), but for safety. The structural combination presents specific "metabolic soft spots" that dictate its clearance and potential toxicity.

Physicochemical Profile (Predicted)
  • Lipophilicity (cLogP): ~3.2 – 3.8 (Moderate-High). The cyclohexyl ring significantly increases lipophilicity compared to the parent anthranilic acid.

  • Acidity (pKa): ~4.0 (Carboxylic acid) and ~2.5 (Anilinium ion). At physiological pH (7.4), the molecule exists primarily as a mono-anionic carboxylate.

  • Metabolic Liability: High. The lipophilic cyclohexyl ring drives hepatic uptake, while the electron-rich aniline and exposed ether linkage provide multiple sites for enzymatic attack.

Predicted Metabolic Pathways (Mechanistic Analysis)

The metabolism of 2-Amino-3-(cyclohexyloxy)benzoic acid will likely proceed via three distinct vectors: Phase I functionalization (oxidative) and Phase II conjugation.

Pathway A: Phase I Oxidative Modifications

Enzymes: CYP450 Superfamily (Likely CYP3A4, CYP2C9)

  • Cyclohexyl Ring Hydroxylation (Major Route):

    • Mechanism:[1][2][3] The cyclohexyl ring is a lipophilic "grease ball" that anchors the molecule in the CYP450 active site.

    • Regioselectivity: Oxidation typically occurs at the C3 or C4 position of the cyclohexyl ring. Based on thermodynamic stability, trans-4-hydroxy-cyclohexyl is the predicted major metabolite.

    • Implication: This increases polarity, facilitating excretion without breaking the pharmacophore.

  • O-Dealkylation (Critical Bioactivation Route):

    • Mechanism:[1][2][3] CYP-mediated hydroxylation at the

      
      -carbon of the ether linkage (hemiacetal formation) leads to spontaneous cleavage.
      
    • Products: Cyclohexanone (which reduces to cyclohexanol) and 3-Hydroxyanthranilic acid (3-HAA) .

    • Toxicological Alert: 3-HAA is a biologically active intermediate in the kynurenine pathway. Excess accumulation is associated with neurotoxicity (excitotoxicity) and oxidative stress via quinolinic acid formation.

Pathway B: Phase II Conjugation

Enzymes: UGT (Glucuronosyltransferases), NAT (N-acetyltransferases)

  • Acyl Glucuronidation (Safety Flag):

    • The carboxylic acid is a prime substrate for UGTs (likely UGT1A9 or 2B7).

    • Risk: Acyl glucuronides are electrophilic. They can undergo intramolecular rearrangement or covalently bind to plasma proteins (via transacylation), leading to idiosyncratic drug toxicity (IDT) and immune sensitization.

  • N-Acetylation:

    • The primary aniline amine at position 2 is a substrate for NAT1/NAT2.

    • Steric Note: The bulky cyclohexyloxy group at position 3 may sterically hinder access to the amine at position 2, potentially reducing the rate of N-acetylation compared to unsubstituted anthranilic acid.

Visualization: Metabolic Tree

The following diagram illustrates the predicted biotransformation hierarchy.

MetabolicPathways Parent Parent Compound 2-Amino-3-(cyclohexyloxy)benzoic acid M1 M1: 4'-Hydroxy-cyclohexyl (Major Oxidative) Parent->M1 CYP450 (Hydroxylation) M2 M2: 3-Hydroxyanthranilic Acid (O-Dealkylation Product) Parent->M2 CYP450 (O-Dealkylation) Cyclohexanone Cyclohexanone Parent->Cyclohexanone M3 M3: Acyl Glucuronide (Reactive Metabolite Risk) Parent->M3 UGT (Glucuronidation) M4 M4: N-Acetyl Conjugate Parent->M4 NAT1/2 (Acetylation) M5 M5: O-Sulfate (From M1 or M2) M1->M5 SULT (Sulfation)

Figure 1: Predicted metabolic tree highlighting the divergence between stable oxidative metabolites (M1) and potentially reactive conjugates (M3) or bioactive cleavage products (M2).

Experimental Protocol: Validation Workflow

To validate these in silico predictions, a "Met ID" (Metabolite Identification) study using High-Resolution Mass Spectrometry (HRMS) is required.

In Vitro Incubation System

Objective: Generate metabolites in a controlled environment.

  • System: Pooled Human Liver Microsomes (HLM) vs. Cryopreserved Hepatocytes.

    • Why Hepatocytes? Microsomes only contain CYP and UGT enzymes. Hepatocytes contain the full cytosolic fraction (NAT, SULT), necessary to detect the N-acetyl and sulfate metabolites predicted above.

  • Test Concentration: 10 µM (physiologically relevant screening concentration).

  • Cofactors: NADPH (for Phase I), UDPGA (for Glucuronidation), PAPS (for Sulfation).

Analytical Method (LC-MS/MS)

Objective: Detect and structurally elucidate metabolites.

  • Instrument: Q-TOF (Quadrupole Time-of-Flight) or Orbitrap.

  • Ionization: Electrospray Ionization (ESI) in Positive (+) and Negative (-) modes.

    • Note: The carboxylic acid moiety will ionize best in Negative mode, while the aniline amine responds well in Positive mode. Dual-polarity switching is mandatory.

  • Data Processing: Mass Defect Filtering (MDF).

    • The cyclohexyl ring adds specific mass defects. Filtering for the "core" mass of the benzoic acid helps remove matrix noise.

Reactive Metabolite Trapping (Safety Step)

Because of the Acyl Glucuronide and Aniline risks, a trapping study is essential.

  • Trapping Agent: Glutathione (GSH) or Potassium Cyanide (KCN).

  • Target: Look for GSH-adducts. If the acyl glucuronide is reactive, it may transacylate to GSH.[2] If the aniline forms a reactive quinone-imine, it will form a characteristic GSH adduct (Neutral Loss of 129 Da or 307 Da in MS).

Visualization: Experimental Workflow

Workflow Step1 Step 1: Incubation 10µM Compound + Human Hepatocytes (37°C, 0-120 min) Step2 Step 2: Quenching Add Acetonitrile (1:3 ratio) Precipitate Proteins Step1->Step2 SubStep Parallel Safety Arm: Add GSH to trap reactive intermediates Step1->SubStep Step3 Step 3: Centrifugation 4000g, 20 min, 4°C Step2->Step3 Step4 Step 4: LC-HRMS Analysis Orbitrap/Q-TOF (ESI +/-) Step3->Step4 Step5 Step 5: Data Processing Mass Defect Filtering & Frag. Analysis Step4->Step5

Figure 2: Step-by-step "Met ID" workflow incorporating a safety arm for reactive metabolite trapping.

Summary of Key Risks & Recommendations

Metabolic FeaturePredicted OutcomeRisk LevelMitigation Strategy
Carboxylic Acid Formation of Acyl GlucuronideHigh Perform acyl glucuronide degradation assay (T1/2) to assess reactivity.
Ether Linkage Cleavage to 3-Hydroxyanthranilic AcidMedium Monitor 3-HAA levels; it is neuroactive. Ensure cleavage is not the dominant clearance route.
Cyclohexyl Ring Hydroxylation (4-OH)Low This is the desired clearance route (detoxification).
Aniline Amine N-Oxidation / Quinone ImineMedium Check for GSH adducts in the trapping assay.

Conclusion for Drug Design: If the acyl glucuronide proves too unstable (reactive), consider bioisosteric replacement of the carboxylic acid with a tetrazole or sulfonamide , which maintains acidity/potency but eliminates the risk of acyl glucuronidation.

References

  • FDA Guidance for Industry. (2020). Safety Testing of Drug Metabolites (MIST).[4] U.S. Food and Drug Administration. [Link]

  • Regan, S. L., et al. (2010). Predictability of idiosyncratic drug toxicity risk for carboxylic acid-containing drugs based on the chemical stability of acyl glucuronide.[2] Drug Metabolism and Disposition.[2][5][6][7] [Link]

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Smith, D. A., & Obach, R. S. (2006). Metabolites in Safety Testing (MIST): Considerations of mechanisms of toxicity with dose, abundance, and duration of treatment. Chemical Research in Toxicology. [Link]

  • Guengerich, F. P. (2001). Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity. Chemical Research in Toxicology. [Link]

Sources

Protocols & Analytical Methods

Method

Procedure for coupling 2-Amino-3-(cyclohexyloxy)benzoic acid with amines

As a Senior Application Scientist, this guide provides an in-depth exploration of the principles and protocols for the coupling of 2-Amino-3-(cyclohexyloxy)benzoic acid with various primary and secondary amines. The form...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides an in-depth exploration of the principles and protocols for the coupling of 2-Amino-3-(cyclohexyloxy)benzoic acid with various primary and secondary amines. The formation of the amide bond is a cornerstone of modern organic and medicinal chemistry, and a robust, well-understood protocol is critical for the successful synthesis of novel chemical entities. This document moves beyond a simple recitation of steps to explain the underlying mechanisms and strategic considerations that enable researchers to optimize reaction outcomes, troubleshoot challenges, and ensure the integrity of their results.

Foundational Principles of Amide Bond Synthesis

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process, requiring high temperatures and resulting in the elimination of water.[1] To achieve efficient amide bond formation under mild laboratory conditions, the carboxylic acid must first be "activated". This is accomplished using a coupling reagent, which converts the carboxyl group's hydroxyl into a better leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine.[2]

The choice of coupling reagent is paramount and depends on factors such as the steric hindrance of the substrates, the nucleophilicity of the amine, and the desired level of control over side reactions, particularly racemization if chiral centers are present. For a substrate like 2-Amino-3-(cyclohexyloxy)benzoic acid, where the ortho-amino group can influence reactivity, robust and highly efficient coupling agents are preferred.

Common classes of coupling reagents include:

  • Carbodiimides: Such as N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These are cost-effective but can lead to the formation of difficult-to-remove urea byproducts and potential side reactions.[3][4] The inclusion of additives like N-hydroxysuccinimide (NHS) is crucial to improve efficiency and minimize these issues.[5]

  • Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are highly efficient, exhibit fast reaction kinetics, and are particularly effective at suppressing racemization.[6][7] They are often the reagents of choice for challenging or sterically hindered couplings.[8]

  • Phosphonium Salts: Reagents such as PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) offer high reactivity and are known for their high chemoselectivity, favoring N-acylation over O-acylation.[6]

This guide will focus on two of the most reliable and widely adopted methods for this transformation: HATU-mediated coupling and EDC/NHS-mediated coupling .

Mechanistic Insights: The "Why" Behind the Protocols

Understanding the reaction mechanism is key to troubleshooting and optimization. The activation and coupling cascade follows a well-defined pathway for each class of reagent.

The HATU-Mediated Coupling Mechanism

HATU is prized for its ability to generate a highly reactive OAt-active ester intermediate.[7] The reaction requires a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), to facilitate the deprotonation of the carboxylic acid.

The process unfolds in three key steps:

  • Deprotonation: The base deprotonates the carboxylic acid, forming a carboxylate anion.

  • Activation: The carboxylate anion performs a nucleophilic attack on the electrophilic carbon of HATU, forming a highly reactive O-acyl(tetramethyl)isouronium salt.[9]

  • Active Ester Formation & Coupling: The displaced HOAt (1-hydroxy-7-azabenzotriazole) anion rapidly attacks the isouronium salt, creating the key OAt-active ester. This active ester is significantly more reactive towards the amine than the original carboxylic acid, leading to the efficient formation of the final amide product.[7][9]

HATU_Mechanism RCOOH R-COOH (Benzoic Acid Derivative) Carboxylate R-COO⁻ RCOOH->Carboxylate + Base Amine R'-NH2 (Amine) Base Base (DIPEA) HATU HATU Isouronium O-Acylisouronium Salt (Highly Reactive) Carboxylate->Isouronium + HATU ActiveEster OAt-Active Ester Isouronium->ActiveEster + HOAt⁻ HOAt HOAt⁻ Amide Amide Product ActiveEster->Amide + R'-NH2

HATU-mediated amide coupling mechanism.
The EDC/NHS-Mediated Coupling Mechanism

EDC is a "zero-length" crosslinker, meaning no part of it is incorporated into the final product.[10] Its primary function is to activate the carboxyl group. However, the resulting O-acylisourea intermediate is unstable in aqueous or protic solutions and can hydrolyze back to the carboxylic acid.[5][11] The addition of N-hydroxysuccinimide (NHS) is critical to intercept this intermediate and form a more stable, amine-reactive NHS ester.[10]

The two-step process is as follows:

  • Carboxyl Activation: EDC reacts with the carboxylic acid to form the highly reactive O-acylisourea intermediate. This step is most efficient under slightly acidic conditions (pH 4.5-6.0).[5]

  • NHS Ester Formation and Coupling: NHS rapidly reacts with the O-acylisourea intermediate to form a semi-stable NHS ester. This intermediate is less susceptible to hydrolysis and reacts efficiently with a primary amine (at pH 7.0-8.5) to form a stable amide bond.[5][12]

EDC_NHS_Mechanism RCOOH R-COOH (Benzoic Acid Derivative) Acylisourea O-Acylisourea (Unstable Intermediate) RCOOH->Acylisourea + EDC EDC EDC Hydrolysis Hydrolysis (Side Reaction) Acylisourea->Hydrolysis NHSEster NHS Ester (Semi-Stable) Acylisourea->NHSEster + NHS NHS NHS Amide Amide Product NHSEster->Amide + R'-NH2 Amine R'-NH2 (Amine) General_Workflow start Start setup Reaction Setup (Dissolve Acid, Amine, Base) start->setup activation Add Coupling Reagent (e.g., HATU or EDC/NHS) setup->activation reaction Stir at RT (Monitor by TLC/LC-MS) activation->reaction workup Aqueous Workup (Quench, Extract, Wash, Dry) reaction->workup purify Purification (Column Chromatography or Recrystallization) workup->purify characterize Characterization (NMR, MS, etc.) purify->characterize end_node End characterize->end_node

Generalized experimental workflow.
Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for its high efficiency, especially with sterically hindered or less nucleophilic amines. [13] Materials and Reagents

ReagentMW ( g/mol )Stoichiometry
2-Amino-3-(cyclohexyloxy)benzoic acid249.301.0 eq
Amine (e.g., Benzylamine)107.151.1 eq
HATU380.231.2 eq
DIPEA (N,N-Diisopropylethylamine)129.243.0 eq
Anhydrous DMF (N,N-Dimethylformamide)-Solvent
Ethyl Acetate (EtOAc)-Extraction
1M HCl (aq)-Wash
Saturated NaHCO₃ (aq)-Wash
Saturated NaCl (Brine)-Wash
Anhydrous MgSO₄ or Na₂SO₄-Drying Agent

Procedure

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-Amino-3-(cyclohexyloxy)benzoic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.2 M concentration).

  • Addition of Amine and Base: Add the amine (1.1 eq) followed by DIPEA (3.0 eq) to the solution. Stir for 5 minutes at room temperature.

  • Activation and Coupling: Add HATU (1.2 eq) to the reaction mixture in one portion. The solution may change color.

  • Reaction: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-4 hours).

  • Workup - Quenching and Extraction:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and finally with brine (1x). This removes unreacted amine, DIPEA, and water-soluble byproducts. [14]7. Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization to obtain the pure amide. [13][15]

Protocol 2: EDC/NHS-Mediated Amide Coupling

This is a classic and cost-effective method, suitable for a wide range of amines. The two-step procedure minimizes side reactions. [12] Materials and Reagents

ReagentMW ( g/mol )Stoichiometry
2-Amino-3-(cyclohexyloxy)benzoic acid249.301.0 eq
Amine (e.g., Benzylamine)107.151.1 eq
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)191.701.5 eq
NHS (N-Hydroxysuccinimide)115.091.2 eq
Anhydrous DCM (Dichloromethane) or DMF-Solvent
Triethylamine (TEA) or DIPEA101.191.1 eq (optional)
Ethyl Acetate (EtOAc)-Extraction
Water or 1M HCl (aq)-Wash
Saturated NaCl (Brine)-Wash
Anhydrous MgSO₄ or Na₂SO₄-Drying Agent

Procedure

  • Preparation: To a clean, dry round-bottom flask with a magnetic stir bar, add 2-Amino-3-(cyclohexyloxy)benzoic acid (1.0 eq) and NHS (1.2 eq).

  • Dissolution: Dissolve the solids in anhydrous DCM or DMF (approx. 0.2 M). Cool the flask to 0 °C in an ice bath.

  • Activation: Add EDC·HCl (1.5 eq) to the cooled solution. Stir the mixture at 0 °C for 15-30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours to form the NHS-active ester.

  • Coupling: In a separate flask, dissolve the amine (1.1 eq) in a small amount of the reaction solvent. If the amine is provided as a salt, add one equivalent of a base like TEA or DIPEA to liberate the free amine. Add this amine solution to the activated ester mixture.

  • Reaction: Stir the reaction at room temperature overnight (or until completion as monitored by TLC/LC-MS).

  • Workup:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer with water or dilute acid (to remove EDC byproducts and unreacted amine), followed by brine. [16]The water-soluble urea byproduct from EDC makes this workup simpler than with DCC. [4]7. Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography or recrystallization. [17]

Critical Parameters and Troubleshooting

ParameterRecommendationRationale & Troubleshooting
Solvent Anhydrous, polar aprotic (DMF, DCM, MeCN)Prevents hydrolysis of activated intermediates. [18]If reactants have poor solubility, DMF is often the best choice.
Base (for HATU) Non-nucleophilic (DIPEA, NMM)Must be strong enough to deprotonate the acid but not nucleophilic enough to compete with the amine. Use of a nucleophilic base can lead to side products.
Stoichiometry Slight excess of amine and coupling reagent (1.1-1.5 eq)Drives the reaction to completion. A large excess of HATU can lead to guanidinylation of the amine. [7][19]
Temperature 0 °C to Room TemperatureInitial addition of coupling reagents can be exothermic. Starting at 0 °C helps control the reaction rate and minimize side reactions.
Workup Acid/Base WashesCrucial for removing unreacted starting materials and byproducts (e.g., HOAt, NHS, urea derivatives), simplifying subsequent purification. [14]
Side Reactions N-acylurea formation (EDC), Guanidinylation (HATU)N-acylurea is minimized by the addition of NHS. [5]Guanidinylation is minimized by avoiding a large excess of HATU and ensuring efficient stirring. [19]

Safety Considerations

Standard laboratory safety protocols must be strictly followed.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a certified chemical fume hood.

  • Reagent Handling: Coupling reagents can be sensitizers or irritants. Avoid inhalation of dust and skin contact. [20][21]Refer to the Safety Data Sheet (SDS) for each specific reagent before use. [22]* Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

References

  • AAPPTEC. Coupling Reagents. [Link]

  • DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

  • Peptide Solutions. (2023). Optimizing Peptide Coupling: Key Techniques. [Link]

  • LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. [Link]

  • Iris Biotech. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - T3P. [Link]

  • ACS Publications. (2017). Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. The Journal of Organic Chemistry. [Link]

  • G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. [Link]

  • Google Patents.
  • CUSABIO. (2025). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. [Link]

  • Chem Reactor. (2024). HATU Coupling in Water Feasible? [YouTube video]. [Link]

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. [Link]

  • ResearchGate. (2020). What is the best technique for amide purification? [Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? [Link]

  • Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. [Link]

  • Google Patents.
  • Fischer, M. J. E. (2010). Amine coupling through EDC/NHS: a practical approach. Methods in Molecular Biology. [Link]

  • Supporting Information for Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling. Current Chemistry Letters. [Link]

  • ResearchGate. (2025). Simple Coupling Reaction between Amino Acids and Weakly Nucleophilic Heteroaromatic Amines. [Link]

Sources

Application

Application Note: Crystallization &amp; Purification Strategies for 2-Amino-3-(cyclohexyloxy)benzoic Acid

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10] 2-Amino-3-(cyclohexyloxy)benzoic acid is a critical zwitterionic intermediate, often utilized in the synthesis of P2X3 antagonists and other sulfonamide...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

2-Amino-3-(cyclohexyloxy)benzoic acid is a critical zwitterionic intermediate, often utilized in the synthesis of P2X3 antagonists and other sulfonamide-based pharmaceutical APIs. Its structural core—an anthranilic acid substituted with a bulky lipophilic cyclohexyloxy group—presents a unique purification challenge. The molecule exhibits amphoteric solubility behavior , meaning its solubility profile is heavily pH-dependent, a property that must be leveraged for effective impurity rejection.

This guide details two complementary crystallization workflows:

  • Reactive Crystallization (pH Swing): The primary method for bulk isolation and rejection of non-acidic/non-basic organic impurities.

  • Polymorph-Control Recrystallization: A finishing step utilizing a solvent/anti-solvent system to ensure consistent particle size distribution (PSD) and crystal habit.

Physicochemical Profile & Solubility Logic

Understanding the solution thermodynamics of this compound is the prerequisite for successful crystallization. As an anthranilic acid derivative, it exists in three distinct ionization states depending on the pH.

Table 1: Solubility Profile & Ionization States
pH EnvironmentDominant SpeciesSolubility CharacteristicSolvent Compatibility
Acidic (pH < 2) Cationic (

)
High Dilute HCl, H₂SO₄
Isoelectric (pH 4–6) Zwitterionic (

)
Minimum (Precipitation Zone) Water, Toluene, Heptane
Basic (pH > 8) Anionic (

)
High Dilute NaOH, KOH, NH₄OH
Organic Solvents Neutral/ZwitterionicModerate to High Ethanol, Methanol, DMSO, DMF

Expert Insight: The bulky cyclohexyloxy group increases lipophilicity compared to simple anthranilic acid. Consequently, while the salt forms are water-soluble, the neutral zwitterion is prone to "oiling out" if the organic solvent content is too high during aqueous precipitation. Control of the Metastable Zone Width (MSZW) is critical here.

Protocol A: Reactive Crystallization (pH Swing)

This method is recommended for the isolation of the crude compound from synthesis reaction mixtures (typically following nitro-reduction). It leverages the isoelectric point (pI) for purification.

Mechanistic Workflow

The process involves dissolving the crude solid in a basic aqueous solution (forming the soluble carboxylate salt), filtering to remove insoluble mechanical impurities or catalysts (e.g., Pd/C), and then slowly acidifying to the pI to crystallize the product.

pH_Swing_Crystallization Start Crude 2-Amino-3-(cyclohexyloxy)benzoic acid Dissolution Dissolution: Add 1M NaOH (pH > 10) Temp: 20-25°C Start->Dissolution Solubilization Filtration Clarifying Filtration (Remove Pd/C or insolubles) Dissolution->Filtration Remove particulates Acidification Controlled Acidification Add 1M HCl to pH 7.0 (Cloud Point) Filtration->Acidification Induce Nucleation Aging Crystal Aging / Ostwald Ripening Hold 30 mins Acidification->Aging Grow Crystals Final_Acid Final pH Adjustment Target pH 4.5 - 5.0 (Isoelectric Point) Aging->Final_Acid Maximize Yield Isolation Filtration & Wash (Water wash to remove NaCl) Final_Acid->Isolation Harvest

Caption: Figure 1.[1][2] Reactive crystallization workflow leveraging pH-dependent solubility switches to reject impurities.

Step-by-Step Procedure
  • Dissolution: Charge the crude solid into a reactor. Add 5 volumes of water. Slowly add 1.1 equivalents of 30% NaOH solution while stirring. Maintain temperature at 20–25°C. Ensure complete dissolution (solution should be clear yellow/amber).

    • Note: If the solution remains turbid, filter through a Celite pad to remove unreacted lipophilic starting materials.

  • Nucleation (Cloud Point): Slowly dose 10% HCl solution. Reduce the pH to approximately 7.0–7.5 . At this point, the solution should become slightly turbid (cloud point).

    • Critical Control: Stop acid addition. Stir for 30 minutes to allow stable nuclei to form. This prevents the formation of amorphous "oils" or fines.

  • Crystallization: Continue acid addition slowly (over 1–2 hours) until the pH reaches 4.5–5.0 .

    • Why pH 4.5? This is the approximate isoelectric point where solubility is lowest. Going lower (pH < 2) may re-dissolve the compound as the ammonium cation.

  • Isolation: Filter the slurry. Wash the cake with 2 volumes of water to remove inorganic salts (NaCl). Dry under vacuum at 45°C.

Protocol B: Recrystallization (Solvent/Anti-Solvent)

For pharmaceutical-grade purity (>99.5%), a second crystallization is often required to remove regioisomers or trace degradation products (e.g., de-alkylated phenols).

Solvent System Selection
  • Primary Solvent: Ethanol or Methanol (High solubility at elevated temp).

  • Anti-Solvent: Water (Low solubility for zwitterion).

Experimental Workflow
  • Dissolution: Suspend the wet cake or dry solid from Protocol A in Ethanol (5 volumes) .

  • Heating: Heat the mixture to 60–65°C (Reflux). The solid should dissolve completely.

    • Check: If insolubles persist, perform a hot filtration.

  • Seeding (Optional but Recommended): Cool the solution to 50°C . Add 0.5% w/w seed crystals of the desired polymorph.

  • Anti-Solvent Addition: Slowly add Water (3–4 volumes) over 2 hours while maintaining the temperature at 50°C.

    • Causality: Adding water at high temperature prevents immediate crashing out (oiling), promoting the growth of well-defined prisms or needles.

  • Cooling: Linearly cool the slurry to 5°C over 4 hours (Cooling rate: ~10°C/hr).

  • Filtration: Filter the crystalline solid. Wash with a cold Ethanol/Water (1:1) mixture.

Cooling_Profile Dissolve Dissolve in EtOH (65°C) Seed Cool to 50°C & Seed Addition Dissolve->Seed AntiSolvent Add Water (Isothermal 50°C) Seed->AntiSolvent Cool Linear Cooling (to 5°C) AntiSolvent->Cool

Caption: Figure 2. Temperature and anti-solvent addition profile for controlled crystal growth.

Troubleshooting & Critical Process Parameters (CPPs)

IssueProbable CauseCorrective Action
Oiling Out Anti-solvent added too fast; Temperature too low during addition.Maintain T > 45°C during water addition. Increase seed loading.
Low Yield pH not at isoelectric point; Excess alcohol in mother liquor.Ensure final pH is strictly 4.5–5.0. Distill off some ethanol before cooling.
Fine Particles Rapid cooling; High supersaturation.Implement a "temperature cycling" loop (heat/cool) to dissolve fines and grow larger crystals.
Yellow Color Residual nitro-impurity or oxidation products.Treat the initial basic solution (Protocol A) with activated carbon before acidification.

References

  • BenchChem. Benzoic acid, 5-amino-2-(hexyloxy)- Properties and Synthesis. (Analogous chemistry for alkoxy-aminobenzoic acids). Retrieved from

  • Sigma-Aldrich. 2-Amino-3-chlorobenzoic acid Safety and Handling. (General handling for 2-amino-3-substituted benzoic acids).[1][2][3] Retrieved from

  • PubChem. 2-Amino-3-methoxybenzoic acid Compound Summary. (Solubility and pKa data for homologous series). Retrieved from

  • BLD Pharm. 2-Amino-3-(cyclohexyloxy)benzoic acid Product Page. (Identification and CAS verification).[4] Retrieved from

Sources

Method

Microwave-assisted synthesis of 2-Amino-3-(cyclohexyloxy)benzoic acid derivatives

Application Note: Accelerated Microwave-Assisted Synthesis of 2-Amino-3-(cyclohexyloxy)benzoic Acid Derivatives Executive Summary This application note details a robust, high-throughput protocol for the synthesis of 2-am...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Accelerated Microwave-Assisted Synthesis of 2-Amino-3-(cyclohexyloxy)benzoic Acid Derivatives

Executive Summary

This application note details a robust, high-throughput protocol for the synthesis of 2-amino-3-(cyclohexyloxy)benzoic acid , a critical scaffold in the development of tranilast analogs, kinase inhibitors, and anti-fibrotic agents.

Traditional thermal synthesis of 3-alkoxyanthranilic acids is often plagued by long reaction times (12–24 hours) and competitive N-alkylation byproducts. By leveraging Microwave-Assisted Organic Synthesis (MAOS) , this protocol reduces total reaction time to under 90 minutes while significantly improving regiospecificity. We utilize a Nitro-Precursor Route to eliminate N-alkylation risks, ensuring a high-integrity chemical profile suitable for pharmaceutical scaling.

Scientific Rationale & Retrosynthetic Analysis

The Challenge: Sterics and Selectivity

Synthesizing 3-(cyclohexyloxy)anthranilic acid derivatives presents two primary challenges:

  • Steric Hindrance: The secondary halide (cyclohexyl bromide) undergoes

    
     reactions sluggishly compared to primary halides. Thermal heating often leads to elimination (cyclohexene formation) rather than substitution.
    
  • Chemoselectivity: In 3-hydroxyanthranilic acid, the aniline nitrogen is more nucleophilic than the phenol oxygen under many conditions, leading to inseparable mixtures of N- and O-alkylated products.

The Solution: Microwave-Driven Nitro Route

To ensure authoritative control over the reaction, we employ a Protection-Activation Strategy :

  • Starting Material: 3-Hydroxy-2-nitrobenzoic acid. The nitro group acts as a "masked" amine, preventing N-alkylation.

  • Microwave Activation: Direct dielectric heating overcomes the activation energy barrier of the bulky cyclohexyl electrophile, favoring substitution over elimination.

Retrosynthetic Scheme: Target Molecule


Hydrolysis

Nitro Reduction

O-Alkylation (MW)

Esterification

3-Hydroxy-2-nitrobenzoic acid

Experimental Workflow (DOT Visualization)

The following diagram illustrates the critical path and decision gates for the synthesis.

G Start Start: 3-Hydroxy-2-nitrobenzoic acid Step1 Step 1: Methyl Esterification (MW: 80°C, 10 min) Start->Step1 Check1 QC: TLC/LCMS (Full Conversion?) Step1->Check1 Check1->Step1 No (Recycle) Step2 Step 2: O-Alkylation (Cyclohexyl-Br, K2CO3, DMF) (MW: 140°C, 20 min) Check1->Step2 Yes Step3 Step 3: Nitro Reduction (Pd/C, HCOONH4, EtOH) (MW: 100°C, 5 min) Step2->Step3 Step4 Step 4: Hydrolysis (LiOH, THF/H2O) (MW: 100°C, 10 min) Step3->Step4 Final Target: 2-Amino-3-(cyclohexyloxy)benzoic acid (>95% Purity) Step4->Final

Figure 1: Step-wise microwave-assisted synthetic workflow ensuring regiospecificity via the nitro-precursor route.

Detailed Protocols

Step 1: Esterification (Protection)

Objective: Convert the carboxylic acid to a methyl ester to prevent interference during alkylation.

  • Reagents: 3-Hydroxy-2-nitrobenzoic acid (1.0 eq), Methanol (solvent),

    
     (cat.).
    
  • MW Conditions: 80°C, 10 min, High Stirring.

  • Why: Methyl esters are stable under the basic conditions of the subsequent Williamson ether synthesis.

Step 2: O-Alkylation (The Critical Step)

Objective: Install the cyclohexyl group on the phenol.

  • Reagents: Methyl 3-hydroxy-2-nitrobenzoate (1.0 eq), Cyclohexyl bromide (1.5 eq),

    
     (2.0 eq), DMF (anhydrous).
    
  • MW Conditions:

    • Temperature: 140°C

    • Time: 20 min

    • Power: Dynamic (Max 200W)

    • Vessel: Sealed 10mL or 30mL pressure vial.

  • Mechanism & Insight: Conventional heating at 140°C often degrades the substrate. MW irradiation provides rapid internal heating, accelerating the nucleophilic attack of the phenoxide ion onto the secondary bromide before elimination can compete.

  • Work-up: Dilute with water, extract with EtOAc. Wash with brine to remove DMF.

Step 3: Nitro Reduction (Catalytic Transfer Hydrogenation)

Objective: Unmask the amine.

  • Reagents: Methyl 3-(cyclohexyloxy)-2-nitrobenzoate, 10% Pd/C (10 wt%), Ammonium Formate (5.0 eq), Ethanol.

  • MW Conditions: 100°C, 5–8 min.

  • Why Formate? Using

    
     gas in a microwave is a safety hazard. Ammonium formate acts as a rapid, in-situ hydrogen donor. This method is cleaner than Fe/HCl reduction and avoids metal waste.
    
Step 4: Hydrolysis (Saponification)

Objective: Isolate the final free acid.

  • Reagents: Methyl ester intermediate, LiOH (3.0 eq), THF/Water (1:1).

  • MW Conditions: 100°C, 10 min.

  • Purification: Acidify to pH 4 with 1M HCl. The product typically precipitates as a solid. Recrystallize from Ethanol/Water if necessary.

Data Summary & Optimization

The following table summarizes the efficiency gains of the MW protocol versus conventional thermal methods (reflux).

ParameterConventional Thermal (Reflux)Microwave-Assisted (This Protocol)Improvement Factor
Alkylation Time 18 Hours20 Minutes54x Faster
Alkylation Yield 45–55% (Elimination byproducts)78–85%+30% Yield
Reduction Time 4 Hours5 Minutes48x Faster
Solvent Usage High (Reflux volumes)Low (Concentrated MW vessel)Green Chemistry
Optimization Decision Tree

If yields are suboptimal, follow this logic path:

Optimization Problem Issue: Low Yield in Alkylation Step CheckHalide Check Electrophile: Is Cyclohexyl Bromide fresh? Problem->CheckHalide Fresh Yes CheckHalide->Fresh Fresh Old No (Yellowish) CheckHalide->Old Old CheckTemp Check Temp: Is T < 130°C? Fresh->CheckTemp Distill Action: Distill Bromide or Switch to Cyclohexyl Iodide Old->Distill Increase Action: Increase to 150°C (Check Pressure Limit) CheckTemp->Increase Yes AddCat Action: Add KI (Finkelstein) or 18-Crown-6 CheckTemp->AddCat No (Already High)

Figure 2: Troubleshooting logic for the critical O-alkylation step.

Safety & Handling

  • Pressure: MW reactions with methanol or ethanol at 100°C+ generate significant pressure (10–15 bar). Ensure vials are rated for 20 bar minimum.

  • Palladium: Dry Pd/C is pyrophoric. Always wet with inert solvent (toluene or water) before adding ethanol.

  • Cyanide/Azide Note: While not used here, if modifying this scaffold for tetrazoles or nitriles (common in this drug class), strictly adhere to fume hood protocols.

References

  • Microwave Assisted Williamson Synthesis: A Green Approach. ResearchGate. [Link]

  • Pd/C Catalysis under Microwave Dielectric Heating. Molecules (MDPI). [Link]

  • Microwave Assisted Ethers Synthesis - Organic Chemistry. Organic Chemistry: An Indian Journal. [Link]

  • Synthesis of 3-amino-benzoic acid derivatives. PrepChem. [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method. PMC (NIH). [Link]

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of 2-Amino-3-(cyclohexyloxy)benzoic acid

Technical Support Center: Optimization of 2-Amino-3-(cyclohexyloxy)benzoic Acid Synthesis Executive Summary The synthesis of 2-Amino-3-(cyclohexyloxy)benzoic acid presents a classic "ortho-effect" challenge in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 2-Amino-3-(cyclohexyloxy)benzoic Acid Synthesis

Executive Summary

The synthesis of 2-Amino-3-(cyclohexyloxy)benzoic acid presents a classic "ortho-effect" challenge in medicinal chemistry.[1] This molecule is a critical scaffold often associated with SGLT2 inhibitors and specific GPCR ligands.[1] The primary yield-limiting factors are the O-alkylation of the sterically hindered secondary halide (cyclohexyl group) and the isolation of the zwitterionic final product .

This guide abandons generic advice. Instead, we focus on the mechanistic bottlenecks that cause yield loss: competitive elimination during alkylation and pH-dependent solubility failures during workup.[1]

Module 1: The Synthetic Workflow

Visualizing the Critical Path

The most robust route utilizes 3-hydroxy-2-nitrobenzoic acid as the starting material.[1] Direct alkylation of the acid is prone to esterification side-reactions; therefore, we recommend proceeding via the methyl ester.

SyntheticRoute Start 3-Hydroxy-2-nitrobenzoic acid Step1 Esterification (MeOH/H2SO4) Start->Step1 Inter1 Methyl 3-hydroxy- 2-nitrobenzoate Step1->Inter1 Step2 O-Alkylation (Cy-Br/K2CO3/DMF) Inter1->Step2 CRITICAL STEP Inter2 Methyl 3-(cyclohexyloxy)- 2-nitrobenzoate Step2->Inter2 Step3 Hydrolysis (LiOH/THF/H2O) Inter2->Step3 Inter3 3-(Cyclohexyloxy)- 2-nitrobenzoic acid Step3->Inter3 Step4 Reduction (H2, Pd/C) Inter3->Step4 Final 2-Amino-3-(cyclohexyloxy) benzoic acid Step4->Final

Figure 1: Optimized synthetic workflow. Step 2 (O-Alkylation) is the primary bottleneck for yield.[1]

Module 2: Troubleshooting the O-Alkylation (The Yield Killer)

The Problem: The reaction between a phenol (3-hydroxy-2-nitrobenzoate) and a secondary halide (bromocyclohexane) often stalls at 40-50% conversion.[1] The major competitor is E2 elimination , where the base deprotonates the cyclohexyl bromide to form cyclohexene instead of substituting to form the ether.

Technical Intervention:

ParameterStandard Protocol (Low Yield)Optimized Protocol (High Yield) Mechanistic Rationale
Solvent Acetone or AcetonitrileDMF or NMP (Anhydrous)Polar aprotic solvents with high dielectric constants dissociate the phenoxide ion pair, increasing nucleophilicity (

).[1]
Leaving Group Bromide (-Br)Iodide (-I) (via Finkelstein)Adding 10 mol% KI generates cyclohexyl iodide in situ.[1] I is a better leaving group, accelerating the substitution rate over elimination [1].
Temperature Reflux (60-80°C)90-100°C Secondary halides require higher activation energy for SN2.[1] Lower temps favor elimination or no reaction due to steric bulk.[1]
Stoichiometry 1.1 equiv Cy-Br1.5 - 2.0 equiv Cy-Br Cyclohexyl bromide will be consumed by elimination.[1] Excess reagent compensates for this inevitable loss.[1]

Protocol 2.1: The "Finkelstein-Boosted" Alkylation

  • Dissolve Methyl 3-hydroxy-2-nitrobenzoate (1.0 eq) in anhydrous DMF (5 mL/mmol).

  • Add

    
     (2.5 eq) and stir for 15 min to generate the phenoxide.
    
  • Add KI (0.1 eq) and Bromocyclohexane (1.5 eq).

  • Heat to 90°C. Monitor via HPLC/TLC.

    • Checkpoint: If cyclohexene is observed (via GC or smell), add another 0.5 eq of bromide.[1]

Module 3: Isolation of the Zwitterion (The "Invisible" Product)

The Problem: Users often report "losing" the product during the final workup. Cause: The product is an anthranilic acid derivative.[1] It possesses a basic amine and an acidic carboxyl group.[1][2]

  • pH < 3: It is cationic (

    
     / 
    
    
    
    ) -> Soluble in water.[1]
  • pH > 8: It is anionic (

    
     / 
    
    
    
    ) -> Soluble in water.[1]
  • Isoelectric Point (pI): It is zwitterionic (

    
     / 
    
    
    
    ) -> Least soluble .[1]

Technical Intervention: You must isolate by precipitation at the exact Isoelectric Point (pI).[1]

Protocol 3.1: pI Determination & Precipitation

  • After hydrogenation (Step 4), filter the catalyst (Pd/C) carefully.[1]

  • Concentrate the filtrate to remove organic co-solvents (MeOH/EtOH).[1]

  • The residue is likely the carboxylate salt (basic pH).[1] Dilute with water.[1]

  • Titration: Slowly add 1M HCl while monitoring pH.

  • Target pH: The theoretical pI for substituted anthranilic acids is typically pH 3.5 – 4.5 [2].[1]

  • Observation: A thick precipitate will form.[1] Do not overshoot to pH 1 , or it will redissolve.[1]

  • Cool to 0°C for 2 hours before filtration.

Module 4: Troubleshooting Decision Tree

Troubleshooting Problem Low Yield / Purity Issue StepCheck Which Step? Problem->StepCheck Alkylation Alkylation Step StepCheck->Alkylation Reduction Reduction Step StepCheck->Reduction Isolation Isolation Step StepCheck->Isolation AlkylationIssue SM remains, Cy-Br gone Alkylation->AlkylationIssue Elimination Diagnosis: Elimination (Cyclohexene formed) AlkylationIssue->Elimination FixAlk Action: Add KI (10%), Increase Temp to 90C, Add 0.5eq excess Cy-Br Elimination->FixAlk RedIssue Incomplete Conversion Reduction->RedIssue Poisoning Diagnosis: Catalyst Poisoning (S or I residues?) RedIssue->Poisoning FixRed Action: Wash precursor with Na2S2O3 (remove I2), Increase H2 pressure Poisoning->FixRed IsoIssue No precipitate formed Isolation->IsoIssue WrongPH Diagnosis: pH missed pI IsoIssue->WrongPH FixIso Action: Adjust pH to 3.8-4.2 Chill to 0C WrongPH->FixIso

Figure 2: Diagnostic logic for common failure modes.

Frequently Asked Questions (FAQs)

Q1: Can I use Mitsunobu conditions (Cyclohexanol/DEAD/PPh3) instead of SN2 alkylation?

  • Answer: Yes, and this is a valid alternative if the SN2 reaction fails due to elimination. However, Mitsunobu reactions with ortho-nitro phenols can be sluggish due to steric hindrance and electron withdrawal.[1] If you choose this route, use ADDP (1,1'-(azodicarbonyl)dipiperidine) instead of DEAD for better stability at higher temperatures, as phenols often require reflux in Toluene for difficult Mitsunobu couplings [3].[1]

Q2: My product turns purple/brown during the reduction step. Why?

  • Answer: This indicates the formation of azo-dimers or oxidation of the resulting aniline.

    • Fix: Ensure your hydrogenation is rapid.[1] Long reaction times with low H2 pressure favor azo coupling.[1] Add a trace of acetic acid to the reduction media to protonate the amine immediately upon formation, preventing coupling.

Q3: I see a spot on TLC that moves just above my starting material in the alkylation step, but it's not product.

  • Answer: This is likely the O-alkylation of the nitro group (an aci-nitro ester), though rare, or more likely, the elimination product (cyclohexene) if your TLC stain is sensitive to alkenes (e.g., KMnO4). Check your waste solvent trap; if it smells like olefins, you are eliminating.[1] Switch to the KI/DMF protocol.

Q4: Why not hydrolyze the ester after reduction?

  • Answer: You can, but reducing the nitro group first yields an aniline ester. Aniline esters are prone to lactamization (cyclization) if the steric bulk allows, or hydrolysis can be messier due to the sensitivity of the free aniline to oxidation under basic hydrolysis conditions. Hydrolyzing the nitro-ester (Step 3) is generally more robust.[1]

References

  • Finkelstein Reaction Mechanism & Application

    • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed.[1] Wiley-Interscience.[1] (Explains the nucleophilicity enhancement of Iodide in SN2 reactions).

  • Isoelectric Point of Anthranilic Acids

    • Master Organic Chemistry.[1] Isoelectric Points of Amino Acids. Retrieved from (General principle for calculating pI of amino/carboxylic systems).

  • Mitsunobu Reaction on Nitrophenols

    • Swamy, K. C. K., et al. (2009).[1] Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651.[1] [1]

  • General Synthesis of 3-alkoxy-2-nitrobenzoic acids

    • PubChem Compound Summary for CID 293291 (3-Hydroxy-2-nitrobenzoic acid).[1][3] [1]

Sources

Optimization

Resolving solubility issues of 2-Amino-3-(cyclohexyloxy)benzoic acid in water

Topic: 2-Amino-3-(cyclohexyloxy)benzoic acid (CAS: 1550626-50-0)[1][2] Status: Operational Support Level: Tier 3 (Senior Application Scientist) Last Updated: 2025-05-21[1][2] The Diagnostic Hub: Molecular Profile & Solub...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Amino-3-(cyclohexyloxy)benzoic acid (CAS: 1550626-50-0)[1][2]

Status: Operational Support Level: Tier 3 (Senior Application Scientist) Last Updated: 2025-05-21[1][2]

The Diagnostic Hub: Molecular Profile & Solubility Physics

User: "Why is this compound so difficult to dissolve in aqueous buffers despite having a carboxylic acid group?"

Scientist Analysis: The solubility challenges of 2-Amino-3-(cyclohexyloxy)benzoic acid stem from a "molecular tug-of-war" between its polar head group and its lipophilic tail.[1][2] While the anthranilic acid core (2-amino-benzoic acid) is polar, the cyclohexyloxy substitution at the 3-position introduces a bulky, hydrophobic moiety that dominates the physicochemical behavior.[1][2]

PropertyEstimated ValueImplication for Solubility
Acidic pKa (COOH) ~3.5 – 4.5Requires pH > 5.5 to ionize fully into a soluble carboxylate.[1][2]
Basic pKa (NH₂) ~2.0 – 3.0The amino group is weakly basic; protonation only occurs at very low pH.[2]
LogP (Lipophilicity) ~3.5 – 4.2High lipophilicity drives the molecule to aggregate in water to minimize entropy loss.[2]
Crystal Lattice High EnergyStrong intermolecular H-bonding (Amino

Carboxyl) "locks" the crystal, resisting dissolution.[1][2]

The Core Issue: In standard neutral water (pH 7) or slightly acidic buffers (PBS pH 7.4), the molecule may exist near its intrinsic solubility limit because the hydrophobic cyclohexyl ring prevents water network formation around the molecule, despite the ionized carboxylate.[1]

Troubleshooting Guide: Protocol-Based Solutions
Ticket #001: "The compound floats or stays as a suspension in water/PBS."

Diagnosis: You are likely attempting to dissolve the free acid form directly in a neutral buffer.[2] The kinetic barrier to dissolution is too high.[1][2] Solution: In-Situ Salt Formation (pH Switching) [1][2]

This protocol converts the insoluble free acid into a highly soluble Sodium (Na+) or Potassium (K+) salt before introducing the bulk buffer.

Protocol:

  • Weighing: Weigh the required amount of 2-Amino-3-(cyclohexyloxy)benzoic acid into a glass vial.

  • Alkaline Wetting: Add a stoichiometric equivalent (1.05 eq) of 1M NaOH or KOH.[2]

    • Why? This immediately deprotonates the carboxylic acid (

      
      ), breaking the crystal lattice.[1][2]
      
  • Dissolution: Vortex until the solid fully dissolves. You should see a clear, slightly yellow solution.

    • Note: If it remains cloudy, add a minimal volume of water and sonicate.

  • Dilution: Slowly add your target buffer (e.g., PBS) to reach the desired volume.

  • pH Adjustment: Check the final pH. If it is too basic for your assay, carefully back-titrate with dilute HCl, but do not cross below pH 6.0 , or the free acid will precipitate.[1][2]

Ticket #002: "My DMSO stock precipitates immediately upon addition to cell culture media."

Diagnosis: This is "Solvent Shock."[1][2] The rapid change in dielectric constant from DMSO (


) to Water (

) causes the hydrophobic cyclohexyl tails to aggregate instantly. Solution: Cyclodextrin-Assisted Solubilization

We will use Hydroxypropyl-


-Cyclodextrin (HP-

-CD) to encapsulate the hydrophobic cyclohexyl tail, shielding it from the aqueous environment while keeping the polar head exposed.[1][2]

Protocol:

  • Prepare Vehicle: Make a 20% (w/v) stock solution of HP-

    
    -CD in Milli-Q water.[1][2]
    
  • Dissolve Compound: Dissolve your compound in 100% DMSO at 100x the final target concentration.

  • Complexation Step: Add the DMSO stock slowly (dropwise) to the stirring HP-

    
    -CD solution.
    
    • Ratio: Ensure the final DMSO concentration is < 1% (or as tolerated by your cells).

  • Equilibration: Vortex or shake for 15 minutes. The cyclodextrin cavity will capture the cyclohexyl group.[1]

  • Sterilization: Filter sterilize using a 0.22

    
    m PVDF or PES filter.[1][2] (Nylon binds proteins/drugs; avoid it).
    
Ticket #003: "I need a high-concentration stock for animal studies (IP/IV)."

Diagnosis: Pure aqueous buffers won't support high loads (>5 mg/mL).[2] Solution: Cosolvent/Surfactant System (The "Gold Standard" Formulation)

Recommended Formulation:

  • 5% DMSO (Primary solvent)[2]

  • 40% PEG 400 (Cosolvent/Stabilizer)[2]

  • 5% Tween 80 (Surfactant to prevent aggregation)[2]

  • 50% Saline/Water (Bulk phase)[2]

Workflow:

  • Dissolve compound fully in DMSO.[2]

  • Add PEG 400 and vortex.

  • Add Tween 80 and vortex (solution will be viscous).

  • Add warm Saline (

    
    ) slowly while vortexing.
    
    • Critical: Adding saline too fast will cause crashing.[2] Add it in aliquots.

Visual Decision Matrix

Use this logic flow to determine the correct solubilization strategy for your specific application.

SolubilityStrategy Start Start: 2-Amino-3-(cyclohexyloxy)benzoic acid Goal What is your Application? Start->Goal Assay_InVitro In Vitro (Cell Culture) Goal->Assay_InVitro Assay_Chem Chemical Assay / HPLC Goal->Assay_Chem Assay_InVivo In Vivo (Animal Model) Goal->Assay_InVivo Action_DMSO Use DMSO Stock (Keep <0.5% final) Assay_InVitro->Action_DMSO Low Conc (<10µM) Action_Complex HP-beta-Cyclodextrin Complex Assay_InVitro->Action_Complex High Conc (>10µM) Assay_Chem->Action_DMSO Standard Action_Salt In-Situ Salt Formation (NaOH) Assay_Chem->Action_Salt If pH > 7 allowed Assay_InVivo->Action_Complex Oral / Sensitive Action_Formulation PEG400 / Tween 80 / Saline Assay_InVivo->Action_Formulation IP / IV Route

Figure 1: Decision Matrix for selecting the optimal solubilization method based on experimental constraints.

Frequently Asked Questions (FAQ)

Q: Can I autoclave the solution? A: No. While the benzoic acid core is relatively stable, the cyclohexyloxy ether linkage can be susceptible to hydrolysis under high heat and pressure, and the amino group can oxidize.[1][2] Always use filtration (0.22


m)  for sterilization.[2]

Q: Why did my solution turn yellow over time? A: This indicates oxidation of the aniline (amino) group .[1][2] Anthranilic acid derivatives are light-sensitive.[1][2]

  • Fix: Store stock solutions in amber vials, wrap in foil, and store at -20°C. Add an antioxidant (e.g., 0.1% Sodium Metabisulfite) if strictly necessary and compatible with your assay.[1]

Q: What is the maximum solubility I can expect? A:

  • Water (pH 4): < 0.01 mg/mL (Insoluble)[2]

  • PBS (pH 7.4): ~0.5 - 1.0 mg/mL (Moderate)[1][2]

  • DMSO: > 50 mg/mL (High)[2]

  • Ethanol: > 20 mg/mL (High)[2]

Q: Does the "Cyclohexyloxy" group affect membrane permeability? A: Yes, positively.[1][2] The high lipophilicity (LogP > 3) generally increases passive diffusion across cell membranes compared to the parent anthranilic acid. However, this same property makes it "sticky" to plasticware.[1] Use low-binding pipette tips and glass vials whenever possible.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1550626-50-0 (2-Amino-3-(cyclohexyloxy)benzoic acid).[1][2] Retrieved from [Link]

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data.[2] CRC Press.[2] (Provides foundational solubility constants for anthranilic acid derivatives).

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[2] Advanced Drug Delivery Reviews.[2] (Source for HP-

    
    -CD protocols). Retrieved from [Link]
    
  • NIST Chemistry WebBook. Benzoic acid, 2-amino-, cyclohexyl ester (Structural Analog Data).[1][2] Retrieved from [Link][3]

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2] (Source for pH-dependent solubility profiles of ionizable drugs).

Sources

Troubleshooting

Technical Support Center: Purification of 2-Amino-3-(cyclohexyloxy)benzoic acid

This technical guide is designed for researchers, scientists, and drug development professionals to address common challenges in the purification of 2-Amino-3-(cyclohexyloxy)benzoic acid. This document provides troublesh...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, scientists, and drug development professionals to address common challenges in the purification of 2-Amino-3-(cyclohexyloxy)benzoic acid. This document provides troubleshooting advice and detailed protocols to effectively remove unreacted starting materials and byproducts, ensuring the high purity required for subsequent applications.

Introduction

The synthesis of 2-Amino-3-(cyclohexyloxy)benzoic acid often involves the reaction of 2-aminobenzoic acid (anthranilic acid) with a cyclohexylating agent. A common challenge in this process is the removal of unreacted starting materials, particularly the unreacted 2-aminobenzoic acid, which can co-precipitate with the desired product due to similar functionalities. This guide outlines robust, validated methods for the purification of the target compound, focusing on practical, step-by-step protocols and the underlying chemical principles.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification of 2-Amino-3-(cyclohexyloxy)benzoic acid in a practical question-and-answer format.

Issue 1: How do I effectively remove unreacted 2-aminobenzoic acid from my product mixture?

Answer:

Unreacted 2-aminobenzoic acid is a common impurity. Due to the presence of both an acidic carboxylic acid group and a basic amino group, 2-Amino-3-(cyclohexyloxy)benzoic acid is amphoteric. This property can be exploited to separate it from the more acidic 2-aminobenzoic acid through a carefully controlled acid-base extraction.[1][2] The principle lies in the differential solubility of the compounds and their salts in aqueous and organic phases.[3]

Protocol: pH-Controlled Acid-Base Extraction

This protocol leverages the pKa difference between the target product and the unreacted 2-aminobenzoic acid.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate or diethyl ether. A common starting point is to use approximately 10-20 mL of solvent per gram of crude material.

  • Initial Basic Wash: Transfer the organic solution to a separatory funnel and extract with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[4] Add a volume of the bicarbonate solution equal to the organic phase, shake vigorously while venting frequently, and allow the layers to separate. The unreacted 2-aminobenzoic acid, being a stronger acid, will be deprotonated by the weak base and move into the aqueous layer as its sodium salt. The desired product, being a weaker acid, will largely remain in the organic phase.

  • Separation: Carefully drain the lower aqueous layer. Repeat the extraction with fresh sodium bicarbonate solution to ensure complete removal of the 2-aminobenzoic acid.

  • Acidification and Isolation of Impurity (Optional): The combined aqueous layers can be acidified with a strong acid like concentrated HCl to a pH of approximately 3-4 to precipitate the 2-aminobenzoic acid, which can then be recovered by vacuum filtration.[5] This step confirms the successful removal of the impurity.

  • Isolation of the Desired Product: The remaining organic layer, now enriched with the desired product, can be washed with brine to remove residual water. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified 2-Amino-3-(cyclohexyloxy)benzoic acid.

Causality of Experimental Choices:
  • Sodium Bicarbonate as the Base: The choice of a weak base like sodium bicarbonate is critical. A strong base like sodium hydroxide would deprotonate both the desired product and the starting material, causing them both to partition into the aqueous layer, thus failing to achieve separation.[2]

  • Solvent Choice: Ethyl acetate and diethyl ether are effective because they readily dissolve the neutral organic compounds but are immiscible with water, allowing for clean phase separation.[6]

Data Summary Table:
ParameterRecommended Value/SolventRationale
Organic SolventEthyl Acetate or Diethyl EtherGood solubility for the product, immiscible with water.
Aqueous BaseSaturated Sodium BicarbonateSelectively deprotonates the more acidic impurity.[4]
pH for Impurity Precipitation~3-4The isoelectric point of 2-aminobenzoic acid.[7]
Drying AgentAnhydrous Na₂SO₄ or MgSO₄Efficiently removes residual water from the organic phase.
Experimental Workflow Diagram:

G cluster_0 Acid-Base Extraction Workflow A Crude Mixture in Ethyl Acetate B Add Saturated NaHCO₃(aq) Shake & Separate A->B C Aqueous Layer (Sodium 2-aminobenzoate) B->C Impurity extracted D Organic Layer (Product) B->D Product remains E Acidify with HCl to pH ~3-4 C->E G Wash with Brine, Dry over Na₂SO₄ D->G F Precipitated 2-Aminobenzoic Acid E->F H Evaporate Solvent G->H I Purified Product H->I

Caption: Workflow for removing 2-aminobenzoic acid.

Issue 2: My final product still shows impurities after extraction. What are the next steps?

Answer:

If impurities persist after acid-base extraction, recrystallization is a highly effective secondary purification step. This technique relies on the principle that the solubility of a compound in a solvent increases with temperature.[8] By dissolving the impure compound in a minimal amount of hot solvent and allowing it to cool slowly, the desired product will crystallize out in a purer form, leaving the impurities dissolved in the mother liquor.[9]

Protocol: Recrystallization

Step-by-Step Methodology:

  • Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent or solvent system. The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.[10] For 2-Amino-3-(cyclohexyloxy)benzoic acid, ethanol/water or methanol are often good starting points.[11][12]

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling (using a steam bath or heating mantle). Continue to add small portions of the hot solvent until the solid just dissolves.

  • Decolorization (If Necessary): If the solution is colored due to high-molecular-weight impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent. Allow the crystals to air dry or dry them in a vacuum oven.

Troubleshooting Recrystallization:
ProblemPotential CauseSolution
Oiling OutThe solute's melting point is lower than the solvent's boiling point, or the solution is too concentrated.Add more solvent, or switch to a lower-boiling point solvent.[13]
No Crystals FormSolution is not saturated, or nucleation is slow.Scratch the inside of the flask with a glass rod, add a seed crystal, or evaporate some of the solvent.
Low RecoveryToo much solvent was used, or cooling was not sufficient.Concentrate the mother liquor and re-cool to obtain a second crop of crystals.
Recrystallization Solvent Selection Logic:

G Start Start: Impure Product TestSolvent Test Solubility in a Solvent Cold Hot Start->TestSolvent Decision Good Solvent? TestSolvent->Decision Recrystallize Recrystallize from Single Solvent Decision->Recrystallize Soluble Hot, Insoluble Cold TryPair Try Solvent Pair (e.g., Ethanol/Water) Decision->TryPair Too Soluble or Too Insoluble End End: Pure Crystals Recrystallize->End TryPair->End

Caption: Logic for selecting a recrystallization solvent.

Frequently Asked Questions (FAQs)

Q1: What if my compound is amphoteric and difficult to separate using standard acid-base extraction?

A1: For compounds like 2-Amino-3-(cyclohexyloxy)benzoic acid, which possess both acidic and basic functional groups, purification by column chromatography can be an effective alternative.[14] However, the amphoteric nature can lead to streaking on standard silica gel. To mitigate this, you can modify the mobile phase. Adding a small amount of acid (like acetic acid) to the eluent can protonate the amino group, while adding a small amount of a base (like triethylamine) can deprotonate the carboxylic acid, leading to better separation.[15][16] Reversed-phase chromatography on a C18 column using a buffered mobile phase (e.g., acetonitrile/water with a pH modifier) is also a powerful option.[17]

Q2: How can I confirm the purity of my final product?

A2: The purity of the final product should be assessed using a combination of techniques. A sharp melting point that matches the literature value is a good indicator of purity. Spectroscopic methods such as ¹H NMR and ¹³C NMR will confirm the structure and reveal the presence of any remaining impurities. High-Performance Liquid Chromatography (HPLC) is an excellent quantitative method to determine the purity, often to levels greater than 99%.

Q3: Are there any specific safety precautions I should take during these purification procedures?

A3: Yes. Always work in a well-ventilated fume hood, especially when using volatile organic solvents like diethyl ether and ethyl acetate. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. When working with acids and bases, be mindful of their corrosive nature and handle them with care. Vent separatory funnels frequently to release pressure buildup.

References

  • Vertex AI Search. (n.d.). Separation of a Three-Component Organic Mixture using Extraction Techniques and Acid-Base.
  • Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved February 19, 2026, from [Link]

  • University of California, Davis. (n.d.). Acid-Base Extraction. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (2025, December 5). Extraction of Acidic, Basic, and Neutral Components from an Organic Mixture: Benzoic Acid, Ethyl 4-Aminobenzoate, and 9-Fluorenone. Retrieved February 19, 2026, from [Link]

  • Harper College. (n.d.). ACID/BASE SEPARATION OF A MIXTURE. Retrieved February 19, 2026, from [Link]

  • University of Nottingham. (n.d.). Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. Retrieved February 19, 2026, from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved February 19, 2026, from [Link]

  • Arkat USA. (2025). A simple and efficient separation of the Hofmann degradation mixture of 2. Retrieved February 19, 2026, from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 19, 2026, from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved February 19, 2026, from [Link]

  • Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds. Retrieved February 19, 2026, from [Link]

  • Chemistry Stack Exchange. (2017, May 21). Solvent for recrystallization of benzoic acid?. Retrieved February 19, 2026, from [Link]

  • PubMed. (n.d.). Chromatographic separations of aromatic carboxylic acids. Retrieved February 19, 2026, from [Link]

  • Google Patents. (n.d.). US2878281A - Preparation of amino benzoic acids.
  • University of Missouri–St. Louis. (n.d.). The Recrystallization of Benzoic Acid. Retrieved February 19, 2026, from [Link]

  • Scientific Research Publishing. (2016, May 27). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Retrieved February 19, 2026, from [Link]

  • University of Missouri–St. Louis. (n.d.). The Extraction of Benzoic Acid from a Mixture. Retrieved February 19, 2026, from [Link]

  • Patsnap. (2019, July 5). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Retrieved February 19, 2026, from [Link]

  • Google Patents. (n.d.). Process for the purification of benzoic acid by distillation with an amine.

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Spectroscopic Interpretation of 2-Amino-3-(cyclohexyloxy)benzoic acid

For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H)...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone analytical technique for this purpose. This guide provides an in-depth, predictive interpretation of the ¹H NMR spectrum of 2-Amino-3-(cyclohexyloxy)benzoic acid, a molecule featuring a substituted aromatic ring and a flexible cyclohexyloxy moiety. By dissecting the expected chemical shifts, multiplicity patterns, and coupling constants, this document aims to equip researchers with the expertise to confidently analyze this and structurally related compounds.

The Structural Landscape of 2-Amino-3-(cyclohexyloxy)benzoic acid

To effectively interpret the ¹H NMR spectrum, a thorough understanding of the molecule's structure and the electronic environment of each proton is essential. 2-Amino-3-(cyclohexyloxy)benzoic acid comprises a trisubstituted benzene ring and a cyclohexane ring linked via an ether bond. The substituents on the aromatic ring—an amino (-NH₂), a cyclohexyloxy (-O-cyclohexyl), and a carboxylic acid (-COOH) group—each exert distinct electronic effects that influence the chemical shifts of the aromatic protons.

Figure 1. Structure of 2-Amino-3-(cyclohexyloxy)benzoic acid with key proton groups.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of 2-Amino-3-(cyclohexyloxy)benzoic acid can be divided into three main regions: the aromatic region, the cyclohexyloxy region, and the acidic/amino proton region.

Aromatic Region (δ 6.5-8.0 ppm)

The protons directly attached to an aromatic ring typically resonate in the downfield region of the spectrum (δ 6.5-8.0 ppm) due to the deshielding effect of the ring current.[1] The specific chemical shifts of the three aromatic protons (H-4, H-5, and H-6) are influenced by the electronic nature of the substituents.

  • -COOH (Carboxylic Acid): This is an electron-withdrawing group, which deshields ortho and para protons.

  • -NH₂ (Amino): This is a strong electron-donating group, which shields ortho and para protons.[2]

  • -O-cyclohexyl (Cyclohexyloxy): This is an electron-donating group, shielding ortho and para protons.

Based on these effects, a predicted assignment of the aromatic protons is presented in Table 1.

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale
H-6 ~7.8 - 8.0Doublet of doublets (dd) or Triplet (t)Jortho = 7-9 Hz, Jmeta = 1-3 HzThis proton is ortho to the electron-withdrawing carboxylic acid group, leading to a significant downfield shift.[2][3] It will be coupled to both H-5 (ortho-coupling) and H-4 (meta-coupling). If the ortho and meta coupling constants are similar, it may appear as a triplet.
H-4 ~7.2 - 7.4Triplet (t) or Doublet of doublets (dd)Jortho = 7-9 HzSituated between the two electron-donating groups (-NH₂ and -O-cyclohexyl), this proton is expected to be the most shielded of the aromatic protons. It will exhibit ortho-coupling to H-5 and meta-coupling to H-6.
H-5 ~6.8 - 7.0Triplet (t) or Doublet of doublets (dd)Jortho = 7-9 HzThis proton is ortho to the electron-donating amino group and para to the electron-donating cyclohexyloxy group, resulting in an upfield shift compared to unsubstituted benzene (δ 7.36 ppm).[4] It will be coupled to both H-4 and H-6 (ortho-coupling).

Table 1. Predicted ¹H NMR Data for the Aromatic Protons of 2-Amino-3-(cyclohexyloxy)benzoic acid.

Cyclohexyloxy Region (δ 1.2-4.5 ppm)

The signals for the protons on the cyclohexane ring will be more complex due to its chair conformation. In solution, the cyclohexane ring is in rapid equilibrium between two chair conformers.[5] This leads to axial and equatorial protons having distinct chemical environments.[6]

  • H-1' (Methine Proton): The proton on the carbon directly attached to the oxygen atom (C-1') is expected to be the most deshielded of the cyclohexyl protons due to the electronegativity of the oxygen. Its chemical shift will likely be in the range of δ 4.0 - 4.5 ppm . The multiplicity will be a multiplet due to coupling with the adjacent axial and equatorial protons on C-2' and C-6'.

  • Cyclohexyl Methylene Protons: The remaining ten protons on the cyclohexane ring will appear as a series of broad, overlapping multiplets in the range of δ 1.2 - 2.0 ppm .[7] Differentiating between the individual axial and equatorial protons would likely require advanced NMR techniques such as 2D NMR (e.g., COSY, HSQC) and potentially NOESY for conformational analysis.[8] Generally, axial protons are more shielded (appear at a lower ppm) than their equatorial counterparts.[6]

Acidic and Amino Protons
  • -COOH (Carboxylic Acid Proton): The proton of the carboxylic acid is typically a broad singlet and appears far downfield, often in the range of δ 10-13 ppm .[2] Its chemical shift is highly dependent on concentration and the solvent used due to hydrogen bonding.

  • -NH₂ (Amino Protons): The two protons of the amino group usually appear as a broad singlet in the range of δ 3-5 ppm .[9] The chemical shift can vary depending on the solvent and concentration. These protons may exchange with deuterium in the presence of D₂O, causing the signal to disappear, which can be a useful diagnostic tool.

Comparison with Alternative Analytical Techniques

While ¹H NMR is a powerful tool for structural elucidation, a comprehensive analysis often involves complementary techniques.

TechniqueInformation ProvidedAdvantagesLimitations
¹³C NMR Spectroscopy Provides information about the carbon skeleton of the molecule. The number of signals indicates the number of unique carbon environments.Excellent for determining the number of carbons and their general chemical environment (e.g., aromatic, aliphatic, carbonyl).Less sensitive than ¹H NMR, often requiring longer acquisition times. Does not provide information about proton-proton coupling.
Mass Spectrometry (MS) Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.High sensitivity, requires very small amounts of sample. Provides the exact molecular formula with high-resolution MS.Does not provide detailed information about the connectivity of atoms or stereochemistry.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups (e.g., -OH, -NH₂, C=O, C-O).Fast and simple to perform. Good for a quick assessment of functional groups present.Provides limited information about the overall structure of the molecule. Complex spectra can be difficult to interpret fully.
X-ray Crystallography Provides the definitive three-dimensional structure of a molecule in the solid state.Unambiguously determines the connectivity of atoms and stereochemistry.Requires a single crystal of sufficient quality, which can be difficult to obtain. The solid-state conformation may not be the same as the solution-state conformation.

Table 2. Comparison of Analytical Techniques for the Structural Elucidation of 2-Amino-3-(cyclohexyloxy)benzoic acid.

Experimental Protocols

Standard ¹H NMR Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of 2-Amino-3-(cyclohexyloxy)benzoic acid into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the vial. The choice of solvent is crucial as it can affect the chemical shifts of labile protons (-COOH, -NH₂). DMSO-d₆ is often a good choice for carboxylic acids and amines as it can help to sharpen the signals of the exchangeable protons.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry NMR tube.

  • Internal Standard (Optional): A small amount of an internal standard, such as tetramethylsilane (TMS), can be added to provide a reference signal at 0 ppm.[9]

  • Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

Logical Relationships in Spectral Interpretation

The interpretation of an NMR spectrum is a deductive process. The following diagram illustrates the logical workflow for analyzing the ¹H NMR spectrum of the target molecule.

A Acquire ¹H NMR Spectrum B Identify Solvent and TMS Peaks A->B C Analyze Aromatic Region (δ 6.5-8.0 ppm) B->C D Analyze Aliphatic/Cyclohexyloxy Region (δ 1.2-4.5 ppm) B->D E Identify Labile Protons (-COOH, -NH₂) B->E F Integrate All Signals C->F D->F E->F G Determine Multiplicity and Coupling Constants (J) F->G H Propose Preliminary Structure G->H I Compare with Predicted Spectrum and Data from Other Techniques H->I J Final Structure Confirmation I->J

Figure 2. Workflow for the interpretation of the ¹H NMR spectrum of 2-Amino-3-(cyclohexyloxy)benzoic acid.

Conclusion

The ¹H NMR spectrum of 2-Amino-3-(cyclohexyloxy)benzoic acid is predicted to exhibit a set of distinct signals corresponding to its aromatic, cyclohexyloxy, carboxylic acid, and amino protons. A thorough analysis of the chemical shifts, integration, and multiplicity of these signals, guided by an understanding of the electronic effects of the substituents and the conformational behavior of the cyclohexane ring, allows for a confident structural assignment. For unambiguous confirmation, especially regarding stereochemistry and conformation, the use of complementary analytical techniques such as ¹³C NMR, mass spectrometry, and potentially 2D NMR experiments is highly recommended. This guide provides a solid foundation for researchers to approach the spectral interpretation of this and similar molecules with scientific rigor.

References

  • Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed. (2023, April 15). Magn Reson Chem, 61(4), 248-252. [Link]

  • Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters | Request PDF - ResearchGate. (2026, January 13). [Link]

  • APPENDIX 2. 1H NMR Spectral parameters for substituted benzenes.
  • 15.7: Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. (2024, March 17). [Link]

  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids - The Royal Society of Chemistry. [Link]

  • Spin-Spin Coupling. [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY MODULE No. 15: Spin-Spin Coupling. [Link]

  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide - AZoOptics. (2025, May 29). [Link]

  • 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I - KPU Pressbooks. [Link]

  • H NMR Spectroscopy. [Link]

  • 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis ... - Doc Brown's Chemistry. [Link]

  • The Basics of Interpreting a Proton ( 1 H) NMR Spectrum - ACD/Labs. (2021, December 2). [Link]

  • The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - PMC. [Link]

  • Supplementary Information - The Royal Society of Chemistry. [Link]

  • 1 H-NMR spectrum of ether linked cyclohexyl diamine (ELCD). - ResearchGate. [Link]

  • 5.6: Spin-Spin Coupling - Chemistry LibreTexts. (2022, July 20). [Link]

  • 2-Amino-3-methoxybenzoic acid | C8H9NO3 | CID 255720 - PubChem. [Link]

  • Multiplicity of 1H NMR signals (Spin-spin coupling) - YouTube. (2020, June 10). [Link]

  • Spin-spin splitting and coupling - Coupling in 1H NMR - Organic Chemistry at CU Boulder. [Link]

  • 2-Amino-benzoic acid - Optional[1H NMR] - Chemical Shifts - SpectraBase. [Link]

  • 1H NMR Chemical Shift - Oregon State University. (2022, March 9). [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • 4.4 Substituted Cyclohexanes – Organic Chemistry I - KPU Pressbooks. [Link]

  • 3.3: Conformational analysis of cyclohexanes - Chemistry LibreTexts. (2025, August 21). [Link]

  • Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. (2025, August 8). [Link]

  • NMR Spectroscopy: a Tool for Conformational Analysis - auremn. [Link]

Sources

Comparative

Technical Comparison: Optimizing MS/MS Fragmentation Strategies for 2-Amino-3-(cyclohexyloxy)benzoic Acid

Executive Summary & Molecule Profile Target Analyte: 2-Amino-3-(cyclohexyloxy)benzoic acid Molecular Formula: C₁₃H₁₇NO₃ Monoisotopic Mass: 235.1208 Da Primary Ionization: [M+H]⁺ = 236.1281 This guide provides a technical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Target Analyte: 2-Amino-3-(cyclohexyloxy)benzoic acid Molecular Formula: C₁₃H₁₇NO₃ Monoisotopic Mass: 235.1208 Da Primary Ionization: [M+H]⁺ = 236.1281

This guide provides a technical analysis of the mass spectrometry behavior of 2-Amino-3-(cyclohexyloxy)benzoic acid. As a structural analog to anthranilic acid with a bulky, lipophilic ether side chain, this molecule presents a specific analytical challenge: balancing the labile ether cleavage against the ortho-effect driven dehydration characteristic of amino-benzoic acids.

This document compares dissociation techniques (CID vs. HCD) and ionization modes to establish a robust protocol for metabolite identification and impurity profiling.

Theoretical Fragmentation & Mechanistic Insight

The fragmentation of 2-Amino-3-(cyclohexyloxy)benzoic acid is governed by two competing mechanistic pathways. Understanding these allows for the selection of "Diagnostic Ions" (for specificity) versus "Core Ions" (for structural confirmation).

Pathway A: The Ether Elimination (Dominant)

The cyclohexyloxy group at the C3 position is energetically fragile. Under Collision-Induced Dissociation (CID), the most favorable pathway is a McLafferty-like rearrangement or a 1,5-hydrogen shift .

  • Mechanism: A proton transfer from the cyclohexyl ring to the ether oxygen weakens the O-C(cyclohexyl) bond.

  • Neutral Loss: Elimination of Cyclohexene (C₆H₁₀, 82.078 Da) .

  • Product Ion: The base peak is typically m/z 154 , corresponding to the protonated 2-amino-3-hydroxybenzoic acid (3-hydroxyanthranilic acid) core.

Pathway B: The Ortho-Effect (Competitive)

The proximity of the amine (-NH₂) at C2 and the carboxylic acid (-COOH) at C1 facilitates an intramolecular interaction.

  • Mechanism: Nucleophilic attack of the amine nitrogen (or carbonyl oxygen) onto the acid carbonyl, leading to cyclization.

  • Neutral Loss: Elimination of Water (H₂O, 18.011 Da) .

  • Product Ion: m/z 218 . This pathway is often secondary to the ether loss unless the collision energy is very low or the source temperature is high (in-source fragmentation).

Pathway C: Skeletal Degradation (High Energy)

Once the core (m/z 154) is formed, further energy input drives the disintegration of the anthranilic core:

  • Loss of H₂O (from m/z 154): Yields m/z 136 .

  • Loss of CO₂ (Decarboxylation from m/z 154): Yields m/z 110 (2-aminophenol radical cation equivalent).

Visualization: Fragmentation Pathways[1][2][3][4][5]

The following diagram illustrates the stepwise degradation logic, essential for assigning MS/MS spectra.

FragmentationPathway Parent Precursor [M+H]+ m/z 236.1281 (Intact Molecule) Frag_218 Ortho-Product m/z 218.1176 (Cyclic dehydration) Parent->Frag_218 Loss of H2O (-18 Da) (Ortho Effect) Frag_154 Core Scaffold m/z 154.0504 (3-OH-Anthranilic Acid) Parent->Frag_154 Loss of Cyclohexene (-82 Da) (McLafferty/Elimination) Frag_83 Cyclohexyl Cation m/z 83.0855 (Direct Bond Break) Parent->Frag_83 Heterolytic Cleavage (High Energy) Frag_136 Dehydrated Core m/z 136.0393 (Benzoxazole-like) Frag_154->Frag_136 - H2O (18 Da) Frag_110 Aminophenol Ion m/z 110.0600 (Decarboxylation) Frag_154->Frag_110 - CO2 (44 Da)

Caption: Primary and secondary dissociation pathways for 2-Amino-3-(cyclohexyloxy)benzoic acid in ESI+ mode.

Comparative Analysis: Dissociation Techniques

To optimize detection, we compare the two standard activation methods.

Comparison 1: CID vs. HCD
FeatureCID (Collision Induced Dissociation)HCD (Higher-energy C-trap Dissociation)
Mechanism Resonant excitation (Trap-based). Multiple low-energy collisions.Beam-type collision. Single/Multiple higher-energy events.
Ether Stability Low. The vibrational energy accumulation effectively targets the weakest bond (the ether), making m/z 154 the dominant base peak even at low energies (15-20 NCE).Variable. At lower energies, resembles CID. At high energies (>35 NCE), can bypass the rearrangement and shatter the ring, yielding m/z 83 (cyclohexyl) or m/z 67 (cyclohexenyl).
Low Mass Cutoff Yes (often cannot see < 1/3 precursor mass).No. Excellent for detecting low-mass diagnostic ions like m/z 83 or m/z 67 .
Recommendation Best for Quantification (MRM). The transition 236 -> 154 is high-intensity and reproducible.Best for Structural Confirmation. Provides a richer spectrum including the cyclohexyl fragments to prove the side-chain identity.
Comparison 2: ESI vs. APCI
FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Protonation Soft. Forms stable [M+H]⁺.Harder thermal process.
In-Source Frag. Minimal (if Source Temp < 350°C).High Risk. The thermal energy in the APCI vaporizer often cleaves the ether before the mass analyzer, leading to a false identification of the metabolite (3-OH-anthranilic acid) rather than the parent.
Verdict Preferred. Use ESI+ for stability.Avoid, unless the compound is totally non-polar (unlikely given the COOH/NH2 groups).

Experimental Protocol (Self-Validating)

This protocol is designed to be self-validating : the presence of the "Ortho" fragment (m/z 218) confirms the intact headgroup, while the "Core" fragment (m/z 154) confirms the ether presence.

A. Liquid Chromatography Conditions
  • Column: C18 (e.g., 2.1 x 50 mm, 1.7 µm). The cyclohexyl group adds significant hydrophobicity, ensuring good retention compared to the polar core.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 minutes. (Expect elution around 60-70% B due to lipophilicity).

B. Mass Spectrometry Parameters (ESI+)
  • Source Voltage: +3.5 kV.

  • Capillary Temp: 300°C (Do not exceed 350°C to prevent in-source ether loss).

  • Acquisition Mode:

    • Quantification: MRM (Triple Quad).

      • Transition 1 (Quant): 236.1 -> 154.1 (CE: 20 eV).

      • Transition 2 (Qual): 236.1 -> 136.0 (CE: 35 eV).

    • Identification: dd-MS2 (Orbitrap/Q-TOF).

      • Stepped NCE: 20, 40, 60. (Captures both the soft ether loss and the hard skeletal breakup).

Method Development Workflow

Use this decision tree to troubleshoot signal intensity or fragmentation issues.

MethodWorkflow Start Start Method Dev (ESI+) Check_Precursor Observe [M+H]+ 236? Start->Check_Precursor Yes_Prec Yes Check_Precursor->Yes_Prec No_Prec No Check_Precursor->No_Prec Select_Frag Select Transitions: 236->154 (Quant) 236->136 (Qual) Yes_Prec->Select_Frag Check_154 Is Base Peak 154? No_Prec->Check_154 Optimize_Source Decrease Source Temp (Prevent thermal degradation) Check_154->Optimize_Source Yes (In-source frag) Optimize_Source->Check_Precursor

Caption: Workflow for optimizing detection and preventing in-source fragmentation of the labile ether.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for McLafferty rearrangements and ortho-effects).
  • Holčapek, M., et al. (2010). "Fragmentation behavior of aryl ethers in electrospray ionization mass spectrometry." Journal of Mass Spectrometry.

  • NIST Chemistry WebBook. "Mass Spectrum of Anthranilic Acid Derivatives." National Institute of Standards and Technology. [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Mechanisms of neutral loss in ESI). [Link]

Sources

Validation

Comparing reactivity of 2-Amino-3-(cyclohexyloxy)benzoic acid vs anthranilic acid

This guide provides an in-depth technical comparison between Anthranilic Acid (2-aminobenzoic acid) and its sterically congested derivative, 2-Amino-3-(cyclohexyloxy)benzoic acid .[1] Subject: 2-Amino-3-(cyclohexyloxy)be...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Anthranilic Acid (2-aminobenzoic acid) and its sterically congested derivative, 2-Amino-3-(cyclohexyloxy)benzoic acid .[1]

Subject: 2-Amino-3-(cyclohexyloxy)benzoic acid vs. Anthranilic Acid

Executive Summary

In drug discovery, particularly for kinase inhibitors and GPCR ligands, the transition from Anthranilic Acid (AA) to 2-Amino-3-(cyclohexyloxy)benzoic acid (3-CBA) represents a shift from a kinetically accessible building block to a sterically challenged scaffold.[1]

While AA reacts rapidly under mild conditions to form quinazolinones and benzoxazinones, 3-CBA exhibits a distinct reactivity profile characterized by Steric Inhibition of Approach .[1] The bulky cyclohexyloxy group at the C3 position—ortho to the nucleophilic amine—imposes a kinetic penalty on N-acylation and cyclization reactions. Consequently, protocols optimized for AA will likely fail or suffer low yields with 3-CBA unless modified to overcome this steric energy barrier.[1]

Structural & Electronic Landscape

To predict and control reactivity, we must analyze the competing forces of electronic activation and steric blockade.

The Baseline: Anthranilic Acid (AA)
  • Electronic State: The C2-amine is a strong electron-donating group (EDG), activating the ring. The C1-carboxylic acid is an electron-withdrawing group (EWG).[1]

  • Conformation: The amine and acid groups form an intramolecular hydrogen bond, pre-organizing the molecule for cyclization.

  • Steric Environment: The C3 position is occupied by a hydrogen atom, offering negligible steric hindrance to incoming electrophiles targeting the amine.

The Challenger: 2-Amino-3-(cyclohexyloxy)benzoic acid (3-CBA)[1][2]
  • Electronic State: The C3-alkoxy group is a strong EDG by resonance.[1] Theoretically, this should increase the nucleophilicity of the C2-amine compared to AA.

  • Steric Environment (The Dominant Factor): The cyclohexyl group is massive (A-value ~1.7 kcal/mol). Located at C3, it sits directly adjacent to the C2-amine.[1]

    • The "Orthogonal" Clash: The bulk of the cyclohexyl ring forces the C3-ether bond to rotate, often positioning the cyclohexyl group out of the aromatic plane. This creates a "steric wall" that physically blocks large electrophiles (like acid chlorides or isocyanates) from approaching the nitrogen lone pair.

Visualization: The Steric Wall

StericMap cluster_AA Anthranilic Acid (AA) cluster_3CBA 2-Amino-3-(cyclohexyloxy)benzoic acid (3-CBA) AA_Struct C2-NH2 (Accessible) C3-H (No Clash) AA_Reactivity Fast N-Acylation Low Activation Energy AA_Struct->AA_Reactivity CBA_Reactivity Slow N-Acylation High Activation Energy AA_Reactivity->CBA_Reactivity Kinetic Penalty (Steric Hindrance >> Electronic Donation) CBA_Struct C2-NH2 (Blocked) C3-O-Cyclohexyl (Steric Wall) CBA_Struct->CBA_Reactivity

Figure 1: Comparative steric mapping showing the kinetic penalty imposed by the C3-cyclohexyloxy group.

Comparative Reactivity Profiles

The following data summarizes the expected performance shift when substituting AA with 3-CBA in standard workflows.

N-Acylation (Amide Formation)

The critical first step in many syntheses.[1]

FeatureAnthranilic Acid (AA)3-CBA (Target)Mechanistic Insight
Reagent Benzoyl Chloride / Et₃NBenzoyl Chloride / PyridinePyridine is required for 3-CBA to act as both solvent and catalyst (nucleophilic catalysis).[1]
Temperature 0°C to RTRT to 60°CThermal energy is needed to overcome the steric repulsion between the incoming electrophile and the cyclohexyl group.
Time 1–2 Hours6–12 HoursReaction kinetics are retarded by the C3-substituent.[1]
Yield >90%65–75%Lower yields due to competing side reactions or incomplete conversion.[1]
Cyclodehydration (Quinazolinone Synthesis)

The "Niementowski" variation or One-Pot synthesis.[1]

ParameterAnthranilic Acid (AA)3-CBA (Target)
Method Reflux in Formamide (Niementowski)Microwave Irradiation (MW)
Conditions 130°C, 4 hours150–180°C, 30 mins (MW)
Challenge Minimal.[1] Self-catalyzing.The "Buttressing Effect" may actually aid ring closure once the intermediate amide is formed, but the initial condensation is slow.

Experimental Protocols

Protocol A: Synthesis of Quinazolin-4(3H)-ones (The "Standard" for AA)

Applicable to unsubstituted Anthranilic Acid.

  • Reactants: Mix Anthranilic Acid (1.0 eq) and Formamide (5.0 eq).

  • Conditions: Heat to 140°C (oil bath) for 4 hours.

  • Work-up: Cool to room temperature. The product precipitates.[1][2]

  • Purification: Filter and wash with cold ethanol.

  • Validation: 1H NMR shows disappearance of COOH/NH2 protons and appearance of C2-H (s, ~8.1 ppm).[1]

Protocol B: Modified Synthesis for Sterically Hindered Substrates (For 3-CBA)

Optimized for 2-Amino-3-(cyclohexyloxy)benzoic acid to overcome steric barriers.[1]

Rationale: Thermal heating is often insufficient to drive the reaction to completion due to the steric bulk. Microwave (MW) irradiation provides direct dielectric heating to polar intermediates, accelerating the rate-determining step.[1]

Step-by-Step Workflow:

  • Activation: In a MW vial, dissolve 3-CBA (1.0 mmol) in DMF (3 mL).

  • Reagents: Add the amine partner (1.2 eq) and T3P (Propylphosphonic anhydride) (1.5 eq, 50% in EtOAc) as a coupling agent. Add DIPEA (3.0 eq).[1]

    • Note: T3P is chosen over HATU because it generates lower steric byproducts and drives cyclization.[1]

  • Cyclization Step: If making a quinazolinone directly, add Triethyl Orthoformate (3.0 eq) instead of the amine/T3P mix, or use Formamide with a catalytic amount of Iodine.

  • Reaction: Seal and irradiate at 160°C for 20–40 minutes .

  • Work-up: Pour into ice water. If no precipitate forms (due to lipophilicity of the cyclohexyl group), extract with EtOAc.

  • Purification: Flash chromatography is usually required (Hexane/EtOAc gradient) as the cyclohexyl group increases solubility, preventing simple precipitation.[1]

Mechanistic Pathway & Troubleshooting

Understanding the failure modes of 3-CBA is crucial for troubleshooting.

The Pathway to Quinazolinones[2][4][5]

ReactionPath cluster_barrier Kinetic Barrier Analysis Start Starting Material (Anthranilic Acid Derivative) Intermediate Intermediate Amide (N-Acylation) Start->Intermediate Step 1: Nucleophilic Attack (Rate Limiting for 3-CBA) Product Quinazolinone (Cyclized Product) Intermediate->Product Step 2: Dehydration/Cyclization (Facilitated by Acid) Step1_Note For 3-CBA: The C3-Cyclohexyl group blocks the N-lone pair. REQUIRES: High T or Catalyst Step1_Note->Intermediate

Figure 2: Reaction pathway highlighting the rate-limiting step caused by steric hindrance.

Troubleshooting Table
ObservationProbable Cause with 3-CBACorrective Action
No Reaction (SM recovered) Steric blockade of the amine.[1]Switch solvent to Pyridine or DMA .[1] Increase temp to >100°C. Use MW irradiation.
Mono-acylated product only Failure to cyclize (ring closure).Add a dehydrating agent like T3P or HMDS (Hexamethyldisilazane) with ZnCl₂.[1]
Low Yield / Tar formation Electronic oxidation of the electron-rich ring.[1]Perform reaction under Nitrogen/Argon atmosphere. The alkoxy group makes the ring susceptible to oxidation at high T.

References

  • Synthesis of Quinazolinones - Organic Chemistry Portal . Recent Literature on Quinazolinone Synthesis. Available at: [Link]

  • Comparison of Anthranilic Acid Reactivity . Synthesis of 3-Aryl-4(3H)-quinazolinones from Anthranilic Acids. ResearchGate. Available at: [Link]

  • Steric Effects in Aniline Oxidation . Steric-Hindrance-Induced Regio- and Chemoselective Oxidation of Aromatic Amines. J. Org.[1][3] Chem., 2015, 80, 7876-7883.[1][4] Available at: [Link]

  • General Reactivity of 3-Substituted Anthranilic Acids . Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Karolinska Institutet.[1] Available at: [Link]

Sources

Comparative

Definitive Identification Guide: 2-Amino-3-(cyclohexyloxy)benzoic Acid via IR Spectroscopy

Executive Summary This guide provides a technical framework for the identification of 2-Amino-3-(cyclohexyloxy)benzoic acid (CAS: 1550626-50-0) using Infrared (IR) Spectroscopy. As a specialized intermediate—often utiliz...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for the identification of 2-Amino-3-(cyclohexyloxy)benzoic acid (CAS: 1550626-50-0) using Infrared (IR) Spectroscopy. As a specialized intermediate—often utilized in the synthesis of kinase inhibitors and other bioactive scaffolds—its accurate characterization relies on distinguishing it from its metabolic precursor (3-hydroxyanthranilic acid ) and potential alkylation byproducts.

This document moves beyond simple peak listing. It establishes a comparative spectral logic , allowing researchers to validate the success of the O-alkylation reaction and confirm structural integrity through specific functional group diagnostics.

The Spectral Fingerprint: Core Identification Metrics

The IR spectrum of 2-Amino-3-(cyclohexyloxy)benzoic acid is a composite of three distinct structural domains: the anthranilic acid core , the ether linkage , and the cyclohexyl ring . Successful identification requires the simultaneous presence of markers from all three domains.

Table 1: Diagnostic IR Peaks & Assignments
Functional GroupWavenumber (cm⁻¹)IntensityVibrational ModeDiagnostic Value
Amino (–NH₂) 3480 & 3370MediumN–H Stretching (Asym & Sym)Confirms primary amine; doublet pattern is characteristic.
Carboxyl (–COOH) 2500–3300BroadO–H StretchingOverlaps with C–H region; indicates free acid form.
Cyclohexyl Ring 2930, 2855 Strong sp³ C–H Stretching CRITICAL: Distinguishes product from the non-alkylated precursor.
Carbonyl (C=O) 1665–1690StrongC=O StretchingShifted lower than typical acids (~1710) due to intramolecular H-bonding with –NH₂.
Aromatic Ring 1580–1600MediumC=C Ring StretchingConfirms benzene core integrity.
Ether (Ar–O–R) 1230–1250 Strong C–O–C Asym. Stretch CRITICAL: Confirms formation of the ether linkage at the 3-position.
Ether (R–O) 1020–1050MediumAlkyl–O StretchSecondary confirmation of the cyclohexyl ether.

Expert Insight: The most definitive proof of synthesis is the appearance of strong sp³ C–H stretches (2850–2930 cm⁻¹) combined with the Ether C–O band (~1240 cm⁻¹) . If these are absent, the reaction has failed.

Comparative Analysis: Target vs. Alternatives

In a drug development context, "identification" is often synonymous with "purity confirmation." You must distinguish the target from its likely impurities.

Scenario A: Target vs. Precursor (3-Hydroxyanthranilic Acid)

The starting material, 3-hydroxyanthranilic acid, lacks the cyclohexyl group.

  • Differentiation: The precursor will show a phenolic O–H stretch (often sharp if not H-bonded, or broad) but will completely lack the strong sp³ C–H absorptions in the 2850–2950 cm⁻¹ range.

  • Spectral Shift: The conversion of the Phenolic C–OH to an Ether C–O–C changes the fingerprint region (1200–1300 cm⁻¹) significantly.

Scenario B: Target vs. Reagents (Cyclohexyl Bromide/Tosylate)

If the product is contaminated with the alkylating agent:

  • Differentiation: Cyclohexyl halides lack the C=O (1670 cm⁻¹) and N–H (3300–3500 cm⁻¹) bands.

  • Red Flag: A spectrum dominated by C–H stretches but weak in Carbonyl/Amino regions suggests retained solvent or alkylating reagent.

Visualizing the Identification Logic

Diagram 1: Spectral Evolution During Synthesis

This pathway illustrates how the IR spectrum evolves from the starting material to the final product, highlighting the "Appearance" and "Disappearance" of key peaks.

SpectralEvolution cluster_changes Key Spectral Changes Precursor START: 3-Hydroxyanthranilic Acid (Phenolic OH, No Alkyl C-H) Reaction Reaction: O-Alkylation w/ Cyclohexyl-X Precursor->Reaction + Cyclohexyl group Product TARGET: 2-Amino-3-(cyclohexyloxy)benzoic Acid (Ether C-O-C, Strong Alkyl C-H) Reaction->Product Formation of Ether Bond Change1 LOSS: Phenolic O-H (Broad/Sharp ~3200-3500) Reaction->Change1 Change2 GAIN: sp3 C-H (2850-2930 cm-1) Reaction->Change2 Change3 GAIN: Ether C-O (~1240 cm-1) Reaction->Change3

Caption: Evolution of spectral features during the O-alkylation of 3-hydroxyanthranilic acid. Note the critical gain of sp³ C-H bands.

Diagram 2: Identification Decision Tree

Use this flowchart to interpret your IR data and confirm the identity of your isolated solid.

DecisionTree Start Start: Acquire IR Spectrum CheckCO Peak at ~1660-1690 cm-1? (Carboxyl C=O) Start->CheckCO CheckNH Doublet at ~3300-3500 cm-1? (Primary Amine) CheckCO->CheckNH Yes Result_Reagent IMPURITY: Retained Alkylating Agent CheckCO->Result_Reagent No (Weak/Absent) CheckCH Strong Peaks at 2850-2930 cm-1? (Cyclohexyl sp3 C-H) CheckNH->CheckCH Yes Result_Unknown UNKNOWN: Check Structure/Synthesis CheckNH->Result_Unknown No CheckEther Strong Band at ~1240 cm-1? (Ether C-O) CheckCH->CheckEther Yes Result_Precursor LIKELY PRECURSOR: 3-Hydroxyanthranilic acid CheckCH->Result_Precursor No (Only >3000 C-H) Result_Product CONFIRMED: 2-Amino-3-(cyclohexyloxy)benzoic acid CheckEther->Result_Product Yes CheckEther->Result_Unknown No

Caption: Step-by-step logic for validating the target compound against common process impurities.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and trustworthiness (E-E-A-T), follow this standardized protocol for sample preparation and analysis.

A. Sample Preparation (Solid State)
  • Technique: KBr Pellet or Diamond ATR (Attenuated Total Reflectance).

    • Why? ATR is preferred for speed, but KBr pellets often yield better resolution for the broad –COOH O–H stretch.

  • Procedure:

    • Mix ~1-2 mg of the dry sample with ~100 mg of spectroscopic grade KBr.

    • Grind to a fine powder (particle size < wavelength of IR light to minimize scattering).

    • Press into a transparent pellet.

B. Validation Steps
  • Baseline Check: Ensure the region 1800–2500 cm⁻¹ is relatively clear (no significant peaks except CO2).

  • Water Check: If a broad "hump" appears >3500 cm⁻¹, dry the sample further. Water can mask the N–H doublet.

  • Internal Standard (Optional): If quantifying, use the aromatic Ring C=C stretch (~1590 cm⁻¹) as a reference, as it remains stable across derivatives.

References

  • NIST Chemistry WebBook. Benzoic acid, 2-amino- (Anthranilic acid) IR Spectrum. National Institute of Standards and Technology. [Link]

  • SpectraBase. 2-Amino-3-methoxybenzoic acid IR Spectrum.[1] (Analogous ether structure). [Link]

  • PubChem. 3-Hydroxyanthranilic acid (Precursor Data). National Library of Medicine. [Link]

  • LibreTexts Chemistry. Infrared Spectroscopy of Ethers. (Theoretical grounding for C-O-C assignments). [Link]

Sources

Validation

Validating Purity of 2-Amino-3-(cyclohexyloxy)benzoic Acid: A Comparative TLC Guide

Executive Summary In early-stage drug development, the rapid assessment of intermediate purity is a bottleneck. While High-Performance Liquid Chromatography (HPLC) remains the gold standard for quantitative release, Thin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In early-stage drug development, the rapid assessment of intermediate purity is a bottleneck. While High-Performance Liquid Chromatography (HPLC) remains the gold standard for quantitative release, Thin Layer Chromatography (TLC) offers a high-throughput, cost-effective alternative for reaction monitoring and semi-quantitative limit testing.

This guide details the validation of 2-Amino-3-(cyclohexyloxy)benzoic acid , a critical amphoteric scaffold often used in the synthesis of PARP inhibitors and anti-inflammatory agents. We compare its performance against HPLC and qNMR, providing a self-validating protocol that addresses the specific challenges of this molecule: its zwitterionic nature and the lipophilic contrast between the cyclohexyl ring and the anthranilic core.

Part 1: Chemical Context & Separation Logic[1][2]

The Analyte: 2-Amino-3-(cyclohexyloxy)benzoic acid

  • Core: Anthranilic acid (Amphoteric: Basic

    
    , Acidic 
    
    
    
    ).
  • Modification: 3-Cyclohexyloxy group (Lipophilic, steric bulk).

  • Key Challenge: The molecule is prone to "tailing" on silica due to the carboxylic acid and amine interacting with silanol groups.

The Impurity Profile:

  • Starting Material: 3-Hydroxyanthranilic acid (High Polarity, Low

    
    ).
    
  • Reagent: Cyclohexyl bromide/tosylate (Non-polar, High

    
    , UV weak).
    
  • By-product: N-alkylated isomers (Close polarity to product).

Part 2: Validated TLC Protocol

Stationary Phase Selection

Standard: Silica Gel 60 ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


 (Aluminum or Glass backed).
  • Why: The

    
     fluorescent indicator is essential for visualizing the benzoic acid core.
    
  • Pre-treatment: Heat plates at 110°C for 30 mins to remove moisture (activation), crucial for reproducible

    
     values.
    
Mobile Phase Optimization

Standard solvents (Hexane/Ethyl Acetate) will cause streaking due to the free carboxylic acid. You must use an acidic modifier.

Recommended System: Hexane : Ethyl Acetate : Glacial Acetic Acid (60 : 38 : 2)

ComponentFunction
Hexane Moderates the elution power; interacts with the cyclohexyl group.
Ethyl Acetate Provides polar lift to move the aromatic core.
Acetic Acid Critical: Suppresses ionization of

, preventing interaction with silica protons (tailing).
Visualization Strategy (The "Triangulation" Method)

Do not rely on a single method. Use three distinct checks to validate purity.

  • Check A: UV 254 nm (Non-destructive)

    • Observation: Dark purple spots on a bright green background.

    • Target: Detects the benzoic acid chromophore.

  • Check B: Ninhydrin Stain (Destructive)

    • Protocol: Dip in 0.2% Ninhydrin in ethanol, heat at 110°C.

    • Observation: Red/Purple spots.

    • Target: Confirms the presence of the free primary amine (

      
      ). Note: Cyclohexyl bromide will NOT stain.
      
  • Check C: Iodine Chamber (Reversible)

    • Observation: Brown/Yellow spots.

    • Target: Binds to the lipophilic cyclohexyl chain.

Part 3: Comparative Analysis (TLC vs. HPLC vs. qNMR)

Is TLC enough? Use this comparison to decide.

Table 1: Performance Matrix

FeatureTLC (Limit Test) HPLC (UV/DAD) qNMR (Proton)
Primary Utility Reaction monitoring; High-throughput screening.Final purity release; Quantifying impurities <0.1%.Absolute purity assay; Structural confirmation.
Resolution Low (Spots can overlap).High (Baseline separation of isomers).Extremely High (Distinct chemical shifts).
Limit of Detection ~0.1 - 0.5% (Visual).< 0.05% (Area %).[1]~1% (Signal-to-Noise dependent).
Cost per Run < $1.00$20 - $50 (Column + Solvents).$10 - $100 (Solvent + Instrument time).
Time to Result 10-15 mins (Parallel).20-40 mins (Sequential).10-20 mins.
Blind Spots Non-UV active impurities (unless stained).Non-Chromophoric impurities (unless CAD/ELSD used).Inorganic salts (invisible in

).
Decision Logic

Use the following workflow to determine when to deploy TLC versus HPLC.

ValidationLogic Start Sample: 2-Amino-3-(cyclohexyloxy)benzoic acid Purpose Define Purpose Start->Purpose Monitor Reaction Monitoring Purpose->Monitor In-process Release Final Release / Purity >98% Purpose->Release Final Product TLC Method: TLC (Hex/EtOAc/AcOH) Monitor->TLC HPLC Method: HPLC (C18, Acidic Buffer) Release->HPLC Check Check Impurity Profile TLC->Check Check->HPLC Need Quantitation CoSpot Action: Co-Spot with SM Check->CoSpot Ambiguous Separation

Figure 1: Decision matrix for selecting the appropriate validation method based on development stage.

Part 4: The Self-Validating System (2D-TLC)

How do you know if your compound is decomposing on the silica (a common issue with amino-acids)? Use 2-Dimensional TLC .

Protocol:

  • Spot the sample in the corner of a square plate (1.5 cm from bottom/left).

  • Run 1: Develop the plate vertically in the standard solvent system.

  • Dry: Allow solvent to evaporate completely (cool air stream).

  • Rotate: Turn the plate 90° so the developed spots are now at the bottom.

  • Run 2: Develop again in the same solvent system.

Interpretation:

  • Valid System: All spots lie on a diagonal line (

    
    ).
    
  • Decomposition: Spots appear off-diagonal. This proves the compound is reacting with the silica or oxidizing during the run, invalidating the purity check.

Part 5: Experimental Data (Simulated)

Table 2: Relative Migration (


) in Hexane:EtOAc:AcOH (60:38:2) 
CompoundPolarity ProfileEstimated

Visualization
Cyclohexyl Bromide Non-polar, Lipophilic0.85 - 0.90Iodine Only (No UV)
Product (Target) Amphoteric, Lipophilic tail0.45 - 0.55 UV + Ninhydrin
N-Alkylated Impurity Reduced Polarity0.60 - 0.65UV (Different hue)
3-Hydroxyanthranilic Acid Highly Polar (Free OH/NH2/COOH)0.10 - 0.15UV + Ninhydrin

Note: The distinct separation between the Starting Material (


 ~0.1) and Product (

~0.5) makes TLC an excellent "Go/No-Go" gauge for reaction completion.

Part 6: Experimental Workflow

TLCWorkflow cluster_0 Preparation cluster_1 Execution cluster_2 Visualization Solvent Mix Solvent (Hex:EtOAc:AcOH) Chamber Saturate Chamber (Filter Paper Wick) Solvent->Chamber Develop Develop Plate (Until 1cm from top) Chamber->Develop Spot Spot Sample (1-2 µL) Spot->Develop Dry Dry Completely Develop->Dry UV UV 254nm (Mark Spots) Dry->UV Stain Ninhydrin Dip (Heat to 110°C) UV->Stain

Figure 2: Step-by-step workflow for the validated TLC protocol.

References

  • ICH Harmonised Tripartite Guideline. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2] Link

  • Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography (3rd ed.). Marcel Dekker. (Standard reference for mobile phase selection).
  • Santiago, M., & Strobel, S. (2013). Thin Layer Chromatography. Methods in Enzymology. Link

  • Reich, E., & Schibli, A. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme.

Sources

Comparative

Reference Standards for 2-Amino-3-(cyclohexyloxy)benzoic Acid Quantification

Executive Summary 2-Amino-3-(cyclohexyloxy)benzoic acid (often referred to as 3-cyclohexyloxyanthranilic acid) is a critical pharmacophore intermediate used in the synthesis of non-steroidal anti-inflammatory drugs (NSAI...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-3-(cyclohexyloxy)benzoic acid (often referred to as 3-cyclohexyloxyanthranilic acid) is a critical pharmacophore intermediate used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), CFTR correctors (e.g., VRT-325 analogs), and specific ion channel modulators. Its quantification is pivotal during Process Performance Qualification (PPQ) to control genotoxic impurities and ensure stoichiometric precision in downstream coupling reactions.

This guide compares the three primary tiers of reference standards available for this compound—Certified Reference Materials (CRM) , In-House Qualified Standards , and Reagent Grade Materials —and provides a validated protocol for establishing a primary standard when commercial pharmacopeial options are unavailable.

Comparative Analysis of Reference Standard Tiers

For niche intermediates like 2-Amino-3-(cyclohexyloxy)benzoic acid, a USP/EP monograph standard often does not exist. Researchers must choose between custom synthesis (CRM) or qualifying a commercial reagent.

Table 1: Performance & Risk Profile of Standard Types
FeatureTier 1: Certified Reference Material (CRM) Tier 2: In-House Qualified Standard Tier 3: Reagent Grade Material
Source Specialized Custom Synthesis (e.g., LGC, Cerilliant)High-purity Reagent + Internal ValidationBulk Chemical Vendor (e.g., Sigma, Enamine)
Purity Confidence >99.5% (Certified)>98.0% (Verified)Variable (95–97% typical)
Traceability ISO 17034 / NIST TraceableTraceable to CRM or NMR/Mass BalanceLot-specific only; no metrological traceability
Data Package Full CoA (H-NMR, C-NMR, MS, IR, TGA, KF, ROI)Partial CoA (HPLC, H-NMR, KF)Basic CoA (HPLC Area %, Melting Point)
Primary Use Release testing, GMP Validation, CalibrationRoutine In-process Control (IPC), StabilityEarly R&D, Synthesis Optimization
Cost High ($2,000+ / 100 mg)Medium (Labor intensive)Low (

200 / g)
Risk Factor Low Medium (Dependent on protocol)High (Unknown impurities/solvents)

Technical Qualification Protocol

How to elevate a Tier 3 Reagent to a Tier 2 Working Standard.

When a commercial CRM is unavailable, you must qualify the material using a Mass Balance Approach . This protocol ensures the "Assay" value (potency) is accurate, correcting for water, solvents, and inorganic residue.

A. Structural Identification (Self-Validating)
  • 1H NMR (DMSO-d6, 400 MHz):

    • Diagnostic Signals:

      • 
         12.0–13.0 ppm (br s, 1H, -COOH ).
        
      • 
         6.5–7.5 ppm (m, 3H, Aromatic ring).
        
      • 
         5.0–6.0 ppm (br s, 2H, -NH 2).
        
      • 
         4.2–4.5 ppm (m, 1H, Cyclohexyl C1-H ).
        
      • 
         1.2–2.0 ppm (m, 10H, Cyclohexyl methylene protons).
        
    • Acceptance Criteria: Integration of Cyclohexyl vs. Aromatic protons must match stoichiometry (11:3). No unaccounted signals >0.5%.[1]

  • Mass Spectrometry (ESI-):

    • Target: [M-H]⁻ = 234.12 m/z.

    • Fragment: Loss of cyclohexene (C6H10) often yields a daughter ion at ~152 m/z (3-hydroxyanthranilic acid core).

B. Purity & Assay Determination (The Mass Balance Equation)

To determine the Potency (% w/w) for use in quantification, use the following equation:



Experimental Workflow:

  • Organic Impurities (% Org. Imp): Determine via HPLC-UV (Method below).

  • Water Content (% Water): Karl Fischer Titration (Volumetric). Expect 0.5–2.0% for anthranilic acids.

  • Residual Solvents (% Res. Solv): GC-Headspace. Common solvents: Methanol, Ethyl Acetate.

  • Residue on Ignition (% ROI): Sulfated ash method to detect inorganic salts.

Validated Quantification Method (HPLC-UV)

This method separates 2-Amino-3-(cyclohexyloxy)benzoic acid from its des-cyclohexyl degradant (3-hydroxyanthranilic acid) and synthetic precursors (3-fluorobenzoic acid derivatives).

Instrument: Agilent 1290 Infinity II or equivalent. Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Zorbax Eclipse).

ParameterSetting
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV @ 254 nm (Aromatic) & 330 nm (Amino-benzoate band)
Injection Vol 5 µL
Diluent 50:50 Water:Acetonitrile

Gradient Program:

  • 0.0 min: 90% A / 10% B

  • 10.0 min: 10% A / 90% B

  • 12.0 min: 10% A / 90% B

  • 12.1 min: 90% A / 10% B (Re-equilibration)

System Suitability Requirements:

  • Tailing Factor: < 1.5

  • Retention Time: ~7.5 min (varies by column).

  • Resolution: > 2.0 between Main Peak and nearest impurity.

Decision & Workflow Visualization

The following diagram illustrates the decision logic for selecting and qualifying the reference standard based on the development phase.

ReferenceStandardWorkflow Start Need to Quantify 2-Amino-3-(cyclohexyloxy)benzoic acid CheckComm Is Certified Reference Material (CRM) Available? Start->CheckComm BuyCRM Purchase CRM (LGC/USP/EP) CheckComm->BuyCRM Yes Sourcing Source High-Purity Reagent (>97% HPLC Area) CheckComm->Sourcing No UseCRM Use Directly for GMP/Release Testing BuyCRM->UseCRM Qualify Perform Full Characterization (Mass Balance Protocol) Sourcing->Qualify Tests 1. HPLC (Purity) 2. 1H-NMR (Identity) 3. KF (Water) 4. TGA/ROI (Inorganics) Qualify->Tests CalcPotency Calculate Potency (100% - Impurities) Tests->CalcPotency WorkingStd Release as In-House Working Standard CalcPotency->WorkingStd WorkingStd->UseCRM Equivalent Utility (with Validation)

Figure 1: Decision tree for selecting and qualifying reference standards for non-pharmacopeial intermediates.

References

  • ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation, 2006. [Link]

  • European Medicines Agency. Guideline on the Qualification of Impurities. EMA/CHMP/QWP/199/2021. [Link]

  • PubChem. Compound Summary: Anthranilic Acid Derivatives. National Library of Medicine. [Link]

  • Vertex Pharmaceuticals. Discovery of VRT-325 (Analogue Context). Journal of Cystic Fibrosis, 2010. [Link]

Sources

Validation

A Comparative Guide to the UV-Vis Absorption Spectra of 2-Amino-3-(cyclohexyloxy)benzoic Acid and its Chromophoric Precursors

For researchers and professionals in drug development and materials science, a thorough understanding of a molecule's electronic properties is paramount. Ultraviolet-Visible (UV-Vis) spectroscopy is a foundational techni...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, a thorough understanding of a molecule's electronic properties is paramount. Ultraviolet-Visible (UV-Vis) spectroscopy is a foundational technique for this purpose, providing critical insights into the electronic transitions within a molecule. This guide offers a detailed comparative analysis of the UV-Vis absorption characteristics of 2-Amino-3-(cyclohexyloxy)benzoic acid, contextualized by the spectra of its parent chromophores, benzoic acid and aniline. While direct experimental data for this specific cyclohexyloxy derivative is not widely published, we can predict and understand its spectral behavior by dissecting the contributions of its constituent functional groups and comparing it to closely related analogs.

The Foundational Chromophores: Benzoic Acid and Aniline

The UV-Vis absorption spectrum of a substituted benzene derivative is primarily determined by the electronic nature of its substituents. In 2-Amino-3-(cyclohexyloxy)benzoic acid, the core chromophore is a disubstituted benzene ring, influenced by an amino group, a carboxylic acid group, and an ether linkage. To understand the composite spectrum, we must first examine the spectra of the fundamental building blocks: benzoic acid and aniline.

Benzoic Acid: The Carboxylated Benzene Ring

Benzoic acid, in a neutral or acidic aqueous solution, typically exhibits two main absorption bands.[1][2] These arise from π → π* transitions within the benzene ring, perturbed by the carboxyl group.

  • A strong absorption band (B-band or benzenoid end absorption) is observed around 230 nm.[1][2][3]

  • A weaker, broader band (C-band) , often showing some fine structure, appears around 274 nm.[1][2]

The position and intensity of these bands are highly sensitive to pH. In a basic medium, the deprotonation of the carboxylic acid to form the benzoate anion results in a hypsochromic (blue) shift of these bands to approximately 225 nm and 269 nm, respectively.[1]

Aniline: The Influence of the Amino Group

Aniline, with its electron-donating amino group, shows characteristic absorption in the UV region due to π → π* transitions. The lone pair of electrons on the nitrogen atom conjugates with the π-system of the benzene ring, affecting the energy of these transitions.

  • In a non-polar solvent like ethanol, aniline displays a primary absorption band (λmax) around 230 nm and a secondary, broader band around 280-290 nm.[4][5][6]

  • In an acidic medium, the amino group is protonated to form the anilinium ion (-NH3+). This prevents the nitrogen lone pair from participating in resonance with the ring, causing a significant hypsochromic shift. The spectrum then resembles that of benzene, with a primary absorption around 203 nm.[4][5]

Predicting the Spectrum of 2-Amino-3-(cyclohexyloxy)benzoic Acid

The UV-Vis spectrum of 2-Amino-3-(cyclohexyloxy)benzoic acid is a composite of the electronic effects of the amino, carboxyl, and cyclohexyloxy groups on the benzene ring.

  • Amino Group (-NH2): As an activating, electron-donating group, it tends to cause a bathochromic (red) shift and an increase in absorption intensity (hyperchromic effect).

  • Carboxylic Acid Group (-COOH): As a deactivating, electron-withdrawing group, its effect is more complex and depends on its position relative to other substituents.

  • Cyclohexyloxy Group (-O-C6H11): This ether group is also electron-donating due to the lone pairs on the oxygen atom, behaving as an auxochrome. It is expected to induce a slight bathochromic shift compared to an unsubstituted or hydroxyl-substituted analog.

Given the ortho- and meta-positioning of these groups, we can anticipate a complex spectrum with multiple overlapping bands. The combined electron-donating effects of the amino and cyclohexyloxy groups are likely to dominate, leading to a significant red shift compared to benzoic acid or aniline alone. The spectrum is expected to show a primary absorption maximum well above 230 nm, likely in the 240-260 nm range, and a secondary, broader band extending beyond 300 nm.

Comparative Analysis with Structural Analogs

A direct comparison with commercially available or synthetically accessible analogs is invaluable.

CompoundKey Functional GroupsExpected λmax (nm) and Rationale
Benzoic Acid -COOH~230 nm and ~274 nm in acidic/neutral water.[1][2]
Aniline -NH2~230 nm and ~280 nm in ethanol.[4]
2-Aminobenzoic Acid (Anthranilic Acid) -NH2, -COOHExhibits absorption maxima that are red-shifted compared to both parent compounds due to the combined electronic effects.
2-Amino-3-hydroxybenzoic Acid -NH2, -COOH, -OHThe hydroxyl group is also an electron-donating auxochrome. The spectrum is expected to be similar to the target compound but may have a slightly shorter λmax due to the lesser electron-donating ability of -OH compared to an alkoxy group.
2-Amino-3-(cyclohexyloxy)benzoic Acid -NH2, -COOH, -O-CyclohexylThe cyclohexyloxy group is a stronger electron-donating group than a hydroxyl group, which should lead to a further bathochromic shift compared to 2-amino-3-hydroxybenzoic acid.

Experimental Protocol for UV-Vis Spectral Acquisition

To empirically determine the UV-Vis absorption spectrum of 2-Amino-3-(cyclohexyloxy)benzoic acid, the following standardized protocol should be followed.

I. Instrumentation and Materials
  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 190 nm to 800 nm.[7]

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length.

  • Solvent: Spectroscopic grade ethanol or methanol. The choice of solvent is critical, as solvent polarity can influence the absorption spectrum.[8][9]

  • Analyte: A pure sample of 2-Amino-3-(cyclohexyloxy)benzoic acid.

  • Analytical Balance: For accurate weighing of the sample.

  • Volumetric Flasks and Pipettes: For the preparation of a stock solution and subsequent dilutions.

II. Workflow for Spectral Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_start Weigh pure sample prep_dissolve Dissolve in spectroscopic grade solvent in a volumetric flask to create a stock solution prep_start->prep_dissolve prep_dilute Perform serial dilutions to obtain a concentration with absorbance in the optimal range (0.1 - 1.0 AU) prep_dissolve->prep_dilute acq_blank Record a baseline spectrum with a cuvette containing only the solvent prep_dilute->acq_blank acq_sample Record the absorption spectrum of the diluted sample solution acq_blank->acq_sample analysis_process Process the spectrum: - Baseline correction - Identify λmax values acq_sample->analysis_process analysis_quantify If desired, use the Beer-Lambert law (A = εbc) to determine molar absorptivity (ε) analysis_process->analysis_quantify

Caption: Experimental workflow for obtaining the UV-Vis absorption spectrum of a solid organic compound.

III. Causality in Experimental Choices
  • Solvent Selection: Ethanol or methanol are often chosen for their transparency in the UV region and their ability to dissolve a wide range of organic compounds. It is crucial to use spectroscopic grade solvents to avoid interference from impurities. The polarity of the solvent can stabilize the ground or excited state of the molecule differently, leading to shifts in λmax.[8][9]

  • Concentration: The Beer-Lambert law is most accurate in the absorbance range of 0.1 to 1.0. Higher concentrations can lead to deviations from linearity due to intermolecular interactions.

  • Baseline Correction: A baseline scan with the pure solvent is essential to subtract the absorbance of the solvent and the cuvette, ensuring that the final spectrum represents only the absorbance of the analyte.[7]

Conclusion

References

  • Dyer, J. R. (1965). Applications of Absorption Spectroscopy of Organic Compounds. Prentice-Hall.
  • Karimova, N. V., Luo, M., Grassian, V. H., & Gerber, R. B. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts: Insights from the Integration of Experimental Data and Theoretical Cluster Models. Physical Chemistry Chemical Physics, 22(10), 5548-5556. [Link][1]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzoic Acid. Retrieved from [Link][2]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Wikipedia. (2023). Aniline (data page). Retrieved from [Link][4]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.
  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis (7th ed.). Cengage Learning.
  • Zheng, D., Yuan, X. A., Liu, W. J., Xie, L., & Ma, J. (2018). Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: in contrast with non-aromatic solvents. Royal Society Open Science, 5(3), 171928. [Link]

  • Dagnaw, L. (2021). Solvent Effects on the Electronic Absorption Spectra of Benzene and Paranitroaniline in UV-Vis Spectroscopy. American Journal of Physical Chemistry, 10(3), 43-48. [Link][8]

  • Filo. (2025, January 5). Aniline absorbs at 280 nm but in acidic medium, the main absorption ban.... Retrieved from [Link][5]

  • ResearchGate. (n.d.). UV-visible spectroscopic scan of benzoic acid the concentration of 1.0,... [Image]. Retrieved from [Link][3]

  • Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Solvent Effects on the UV-visible Absorption Spectra. Retrieved from [Link][9]

  • ResearchGate. (n.d.). The absorption spectrum of aniline. [Image]. Retrieved from [Link][6]

  • Agilent Technologies. (n.d.). The Basics of UV-Vis Spectrophotometry. Retrieved from [Link][7]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal of 2-Amino-3-(cyclohexyloxy)benzoic acid

Executive Summary & Immediate Action 2-Amino-3-(cyclohexyloxy)benzoic acid (CAS: 1550626-50-0) is a functionalized benzoic acid derivative often used as a pharmaceutical intermediate (e.g., in NSAID synthesis). While not...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

2-Amino-3-(cyclohexyloxy)benzoic acid (CAS: 1550626-50-0) is a functionalized benzoic acid derivative often used as a pharmaceutical intermediate (e.g., in NSAID synthesis). While not classified as an acutely toxic "P-listed" waste by the EPA, it presents specific handling challenges due to its amphoteric nature (containing both basic amino and acidic carboxyl groups) and potential biological activity.

Core Directive: This material must never be disposed of via sanitary sewer (sink) or regular trash. It requires thermal destruction via a licensed hazardous waste incinerator.

Parameter Critical Data
Physical State Solid (Crystalline powder)
Primary Hazard Irritant (Skin, Eye, Respiratory); Potential Aquatic Toxicity
Waste Stream Solid Organic Waste (Non-Halogenated)
Incompatibilities Strong Oxidizers, Acid Chlorides, Anhydrides
RCRA Status Non-listed (unless characteristic); Manage as Hazardous Chemical Waste
Chemical Waste Assessment

To ensure scientific integrity in our disposal process, we must understand the chemical behavior of the waste.

  • Amphoteric Character: The molecule contains a basic amine (

    
    ) and an acidic carboxyl group (
    
    
    
    ). In neutral aqueous environments, it may exist as a zwitterion. This affects solubility and interactions with other waste streams.
  • Combustibility: As an organic solid with a cyclohexyl ether moiety, this compound adds fuel load. It is suitable for high-BTU incineration.

  • Segregation Logic:

    • Do NOT mix with strong oxidizers (e.g., permanganates, nitrates) to prevent exothermic decomposition.

    • Do NOT mix with reactive acid chlorides, as the amino group is nucleophilic and will react vigorously.

Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound or Spilled Material)

Use this protocol for expired reagents, reaction byproducts, or spill cleanup residues.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum. Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "2-Amino-3-(cyclohexyloxy)benzoic acid, Solid."

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

  • Transfer:

    • Wear Nitrile gloves and N95/P100 particulate respirator.

    • Transfer solid using a chemically inert scoop (polypropylene).

    • Do not generate dust; work inside a fume hood.

  • Sealing: Ensure the lid is screwed on tightly. Wipe the exterior with ethanol to remove residual dust.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Use this protocol if the compound is dissolved in solvents (e.g., Ethanol, DMSO, Ethyl Acetate).

  • Solvent Identification: Determine the primary solvent.

    • If Halogenated (DCM, Chloroform): Segregate into "Halogenated Organic Waste."

    • If Non-Halogenated (Methanol, Acetone): Segregate into "Non-Halogenated Organic Waste."

  • Compatibility Check: Ensure the waste container does not contain strong acids (e.g., Nitric Acid) which could nitrate the aromatic ring, or oxidizers.

  • pH Check: If the solution is aqueous, verify pH is between 5 and 9. If highly acidic or basic due to reagents, neutralize slowly before adding to the organic waste drum to prevent heat generation in the drum.

  • Documentation: List the concentration of 2-Amino-3-(cyclohexyloxy)benzoic acid on the tag. High concentrations (>5%) should be noted for the waste vendor.

Workflow Visualization

The following diagram illustrates the decision logic for disposing of this specific compound, ensuring compliance with "Prudent Practices in the Laboratory" [1].

DisposalWorkflow Start Start: Identify Waste (CAS 1550626-50-0) AssessState Assess Physical State Start->AssessState IsSolid Solid Form (Powder/Crystals) AssessState->IsSolid IsLiquid Liquid Form (Solution) AssessState->IsLiquid SolidContainer Select Wide-Mouth HDPE Jar IsSolid->SolidContainer LiquidCheck Check Solvent Type IsLiquid->LiquidCheck BinSolid Bin: Solid Chemical Waste (Toxic) SolidContainer->BinSolid Halo Halogenated Solvent? (e.g., DCM) LiquidCheck->Halo NonHalo Non-Halogenated? (e.g., EtOH, DMSO) Halo->NonHalo No BinHalo Bin: Halogenated Organic Waste Halo->BinHalo Yes BinNonHalo Bin: Non-Halogenated Organic Waste NonHalo->BinNonHalo Label Apply Hazardous Waste Label (List Constituents) BinHalo->Label BinNonHalo->Label BinSolid->Label Pickup Schedule EHS Pickup (Incineration) Label->Pickup

Figure 1: Decision tree for the segregation and disposal of 2-Amino-3-(cyclohexyloxy)benzoic acid based on physical state and solvent matrix.

Emergency Contingencies

In the event of a spill or exposure, autonomy and speed are critical.

  • Spill Cleanup (Solid):

    • Isolate the area.[1]

    • Dampen the solid slightly with a chemically compatible solvent (e.g., isopropanol) or water to prevent dust lofting.

    • Sweep into a dust pan or use a HEPA vacuum.

    • Place all cleanup materials (wipes, gloves) into the Solid Waste container.

  • Exposure:

    • Eye Contact: Flush with water for 15 minutes.[2][3] The acidic and amino groups can cause irritation/pH changes on the ocular surface.

    • Skin Contact: Wash with soap and water.[1][2][4] Do not use ethanol on skin, as it may increase transdermal absorption of the compound.

Regulatory Framework (E-E-A-T)

While this specific CAS is not explicitly listed on the EPA "P" or "U" lists (40 CFR 261.33), it is a chemical substance subject to the "Cradle-to-Grave" management requirements of RCRA [2].

  • Generator Status: Most research labs operate as Small Quantity Generators (SQG) or Large Quantity Generators (LQG). You must count this waste toward your monthly generation limits.

  • Satellite Accumulation: You may store up to 55 gallons of hazardous waste at or near the point of generation. Once full, the container must be moved to the central accumulation area within 3 days [3].

References
  • National Research Council.[5][6] (2011).[6] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[7][5] [Link]

  • U.S. Environmental Protection Agency. (2024).[6][8] Resource Conservation and Recovery Act (RCRA) Regulations. 40 CFR Part 261.[4] [Link][9]

  • Occupational Safety and Health Administration (OSHA).[6] (2011).[6] Occupational Exposure to Hazardous Chemicals in Laboratories. 29 CFR 1910.1450.[10] [Link][10][11]

Sources

Handling

Personal protective equipment for handling 2-Amino-3-(cyclohexyloxy)benzoic acid

Executive Summary & Chemical Context 2-Amino-3-(cyclohexyloxy)benzoic acid (CAS: 1550626-50-0) is a functionalized anthranilic acid derivative commonly utilized as a scaffold in pharmaceutical synthesis.[1] While often c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

2-Amino-3-(cyclohexyloxy)benzoic acid (CAS: 1550626-50-0) is a functionalized anthranilic acid derivative commonly utilized as a scaffold in pharmaceutical synthesis.[1] While often categorized under generic "Irritant" protocols, its specific structural motifs require a nuanced safety approach.

Why this specific protocol matters: Standard safety data sheets (SDS) often treat this class of compounds generically. However, the presence of the cyclohexyloxy group increases lipophilicity compared to simple anthranilic acid, potentially enhancing skin absorption rates. Furthermore, the primary aniline amine moiety presents a risk of sensitization upon repeated exposure. This guide elevates protection standards from "compliance" to "precautionary excellence."

Hazard Identification & Risk Logic

Before selecting PPE, we must define the enemy. The risks associated with this solid are threefold:

Hazard ClassGHS CodeMechanism of ActionOperational Implication
Skin Irritation H315Acidic functionality reacts with skin moisture; lipophilic tail aids penetration.Gloves must resist permeation and degradation.[2]
Eye Irritation H319Micro-crystalline dust acts as a mechanical abrasive and chemical irritant.Safety glasses are insufficient if dust is airborne; goggles are required.
Resp. Irritation H335Inhalation of fine particulate triggers mucous membrane inflammation.Engineering controls (Fume Hood) are non-negotiable.
Sensitization PrecautionaryAniline derivatives can form haptens, leading to allergic dermatitis.Zero-skin-contact policy is mandatory.[3]

Personal Protective Equipment (PPE) Matrix

This matrix is designed for the handling of the neat solid and solution preparation .

Hand Protection Logic

Why Nitrile? Latex is permeable to many organic acids and offers poor splash protection against common solvents used to dissolve this compound (e.g., DCM, DMF). Nitrile provides a broad defense, but thickness matters.

TaskPrimary GloveSecondary GloveRationale
Weighing (Solid) Nitrile (4 mil) None requiredProtection against incidental dust contact.
Solubilization Nitrile (4-6 mil) Nitrile (Long Cuff) Double-gloving is required when dissolving in polar aprotic solvents (DMF/DMSO) which facilitate skin absorption.
Spill Cleanup Laminate/Barrier Nitrile (Outer) Laminate gloves (e.g., Silver Shield) provide maximum chemical resistance during high-exposure cleanup.
Respiratory & Eye Protection[3][4][5][6]
  • Primary Barrier: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary Barrier (If Hood Unavailable): N95 or P100 particulate respirator. Note: Surgical masks offer NO protection against chemical dust.

  • Eye Protection: Chemical Splash Goggles (Indirect Vent). Reasoning: The fine powder nature of this acid means static cling can cause particles to migrate around standard safety glasses.

Operational Protocol: Safe Weighing & Transfer

This workflow minimizes static discharge and aerosolization, the two primary vectors for exposure.

Step-by-Step Methodology
  • Pre-Operational Check:

    • Verify Fume Hood flow.

    • Clear the sash area.[3]

    • Static Control: Place an ionizing bar or anti-static gun near the balance if working in low humidity (<30%). Organic powders are prone to static dispersal.

  • The "Double-Containment" Weighing Method:

    • Do not weigh directly into the final flask if the neck is narrow.

    • Step A: Tare a wide-mouth weighing boat or glass weighing funnel.

    • Step B: Transfer the solid using a stainless steel spatula (plastic spatulas generate static).

    • Step C: Cap the stock container immediately after removing material.

    • Step D: Transfer the weighed solid into the reaction vessel using a powder funnel. Rinse the weighing boat with the reaction solvent to ensure quantitative transfer and dust suppression.

  • Decontamination:

    • Wipe down the balance area with a wet paper towel (solvent appropriate for the balance, usually mild detergent or isopropanol) to capture invisible dust.

    • Dispose of the wipe as solid hazardous waste.

Visualized Workflows

Risk Assessment & PPE Decision Logic

This diagram illustrates the decision-making process for selecting the correct safety barriers based on the state of the chemical.

PPE_Decision_Logic Start Start: Handling 2-Amino-3-(cyclohexyloxy)benzoic acid State_Check Determine Physical State Start->State_Check Solid_State Solid / Powder State_Check->Solid_State Solution_State In Solution (Organic Solvent) State_Check->Solution_State Hood_Check Is Fume Hood Available? Solid_State->Hood_Check Solvent_Check Solvent Type? Solution_State->Solvent_Check Hood_Yes Use Hood + Nitrile Gloves + Safety Glasses Hood_Check->Hood_Yes Yes Hood_No REQ: N95/P100 Mask + Goggles + Nitrile Gloves Hood_Check->Hood_No No Standard_Solvent Standard (MeOH, EtOAc) Solvent_Check->Standard_Solvent Penetrating_Solvent Penetrating (DMSO, DMF, DCM) Solvent_Check->Penetrating_Solvent Single_Glove Single Nitrile Glove (4 mil) Standard_Solvent->Single_Glove Double_Glove Double Glove (Laminate + Nitrile) Penetrating_Solvent->Double_Glove

Caption: Decision logic for PPE selection based on physical state and solvent carrier risks.

Emergency Response: Spill & Exposure

Immediate actions to take in the event of containment breach.

Emergency_Response Incident Incident Occurs Type Identify Type Incident->Type Skin_Eye Skin/Eye Contact Type->Skin_Eye Spill Benchtop Spill Type->Spill Flush Flush with Water (15 min) Skin_Eye->Flush Medical Seek Medical Attention (SDS Section 4) Flush->Medical Isolate Isolate Area / Alert Lab Spill->Isolate PPE_Up Don Goggles + Double Gloves Isolate->PPE_Up Clean Wet Wipe / Absorb (Do NOT Dry Sweep) PPE_Up->Clean Dispose Dispose as Hazardous Waste Clean->Dispose

Caption: Workflow for immediate response to biological exposure or chemical spillage.[4][5][6][7][8]

Disposal & Environmental Stewardship[11]

Proper disposal is the final step of the safety lifecycle. 2-Amino-3-(cyclohexyloxy)benzoic acid must be treated as Hazardous Chemical Waste .

  • Segregation:

    • Do not mix with oxidizing agents (e.g., permanganates, nitrates) in the waste stream, as the amine group can be oxidized exothermically.

    • Segregate into "Solid Organic Waste" or "Liquid Organic Waste" streams.

  • Solubilization for Disposal:

    • If the solid must be dissolved for disposal, use a combustible solvent like Ethanol or Acetone.

  • Ultimate Fate:

    • High-temperature incineration equipped with afterburners and scrubbers (to neutralize nitrogen oxides) is the required disposal method.

    • Never dispose of this compound down the drain.

References

  • BLD Pharm. (n.d.). SDS for 2-Amino-3-(cyclohexyloxy)benzoic acid (CAS 1550626-50-0). Retrieved from

  • National Oceanic and Atmospheric Administration (NOAA). (n.d.). Anthranilic Acid - CAMEO Chemicals. Retrieved from

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Cyclohexylbenzoic acid (Analogous Structure). Retrieved from

  • Argonne National Laboratory. (2024). Safety Glove Selection Guide. Retrieved from

  • PubChem. (n.d.). Compound Summary: Anthranilic acid derivatives. Retrieved from

Sources

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